3-(4-Isopropyl-piperazin-1-yl)-propylamine
Description
BenchChem offers high-quality 3-(4-Isopropyl-piperazin-1-yl)-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Isopropyl-piperazin-1-yl)-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-10(2)13-8-6-12(7-9-13)5-3-4-11/h10H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMGGLFJGYNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510233 | |
| Record name | 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4553-26-8 | |
| Record name | 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and structural formula of 3-(4-Isopropyl-piperazin-1-yl)-propylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations for 3-(4-Isopropyl-piperazin-1-yl)-propylamine, a key building block in medicinal chemistry and drug discovery.
Core Molecular Attributes
Molecular Formula: C₁₀H₂₃N₃
Molecular Weight: 185.31 g/mol [1]
Structural Formula:
Chemical Name: 3-(4-Isopropyl-piperazin-1-yl)-propylamine[1]
CAS Number: 4553-26-8[1]
Synonyms:
-
1-(3-Aminopropyl)-4-isopropylpiperazine
-
N-(3-Aminopropyl)-N'-isopropylpiperazine
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₃N₃ | N/A |
| Molecular Weight | 185.31 g/mol | [1] |
| CAS Number | 4553-26-8 | [1] |
| MDL Number | MFCD11586439 | [1] |
Synthesis and Mechanistic Insights
The synthesis of 3-(4-Isopropyl-piperazin-1-yl)-propylamine can be approached through several established synthetic organic chemistry methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and purity requirements. Two primary and logical synthetic strategies are outlined below.
Reductive Amination of N-Isopropylpiperazine
A robust and widely applicable method for the synthesis of this compound is the reductive amination of N-isopropylpiperazine with a suitable three-carbon aldehyde bearing a protected amine functionality, followed by deprotection.
Workflow Diagram:
Caption: Reductive Amination Synthesis Workflow.
Experimental Protocol (Representative):
-
Reaction Setup: To a solution of N-isopropylpiperazine (1.0 eq) in a suitable solvent such as methanol, add 3-aminopropionaldehyde diethyl acetal (1.1 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.
-
Work-up: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection (if necessary): If a protected aldehyde was used, a subsequent deprotection step is required. For example, an acetal can be removed under acidic conditions.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 3-(4-Isopropyl-piperazin-1-yl)-propylamine.
Causality of Experimental Choices: The use of a protected aldehyde in the initial step prevents self-condensation and other side reactions. Sodium triacetoxyborohydride is often preferred as the reducing agent due to its milder nature and higher selectivity for imines over aldehydes.
N-Alkylation of N-Isopropylpiperazine
An alternative approach involves the direct alkylation of N-isopropylpiperazine with a 3-halopropylamine derivative.
Workflow Diagram:
Caption: N-Alkylation Synthesis Workflow.
Experimental Protocol (Representative):
-
Reaction Setup: A mixture of N-isopropylpiperazine (1.0 eq), 3-chloropropylamine hydrochloride (1.1 eq), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq) in a polar aprotic solvent like acetonitrile or DMF is prepared.
-
Alkylation: The reaction mixture is heated to reflux and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.
-
Extraction and Purification: The residue is taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.
Trustworthiness of Protocols: These protocols are based on well-established and reliable organic synthesis reactions. The success of these syntheses is self-validating through standard analytical techniques such as NMR and mass spectrometry to confirm the structure and purity of the final product.
Applications in Drug Discovery and Medicinal Chemistry
3-(4-Isopropyl-piperazin-1-yl)-propylamine serves as a valuable scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications. The piperazine moiety is a common feature in many biologically active compounds due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.
The primary amine and the tertiary amine within the piperazine ring offer multiple points for chemical modification, allowing for the exploration of a wide range of chemical space. This makes the molecule an attractive starting point for the development of new drugs targeting various diseases. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for:
-
Antifungal and Antibacterial Agents: The piperazine ring is a key component in many antimicrobial drugs.
-
Antitumor Agents: Derivatives of piperazine have been explored for their potential in cancer therapy.
-
Central Nervous System (CNS) Active Compounds: The piperazine scaffold is prevalent in drugs targeting CNS disorders.
Analytical Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Isopropyl group: A doublet for the two methyl groups and a septet for the methine proton. - Propylamine chain: Triplets for the two methylene groups adjacent to the piperazine and the primary amine, and a multiplet for the central methylene group. A broad singlet for the primary amine protons. - Piperazine ring: Broad signals for the methylene protons. |
| ¹³C NMR | - Isopropyl group: Two distinct signals for the methyl and methine carbons. - Propylamine chain: Three signals for the three methylene carbons. - Piperazine ring: Signals for the methylene carbons. |
| IR Spectroscopy | - N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. - C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region. - N-H bend: An absorption band around 1600 cm⁻¹. - C-N stretch: Absorptions in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 185. - Fragmentation: Characteristic fragmentation patterns involving the loss of the isopropyl group, and cleavage of the propylamine side chain. |
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-(4-Isopropyl-piperazin-1-yl)-propylamine is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a potentially hazardous chemical, based on the safety information for structurally related compounds such as propylamine and N-substituted piperazines.
Hazard Assessment (Based on Analogy):
-
Corrosive: Likely to cause severe skin burns and eye damage.
-
Harmful if swallowed, inhaled, or in contact with skin.
-
Respiratory Irritant: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Conclusion
3-(4-Isopropyl-piperazin-1-yl)-propylamine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis can be achieved through reliable and scalable methods such as reductive amination and N-alkylation. The presence of multiple reactive sites allows for diverse chemical modifications, making it a versatile building block for the discovery of new therapeutic agents. As with any chemical of unknown toxicity, it is imperative to handle this compound with appropriate safety precautions. Further research into the biological activities of derivatives of this compound is warranted and holds promise for future drug development efforts.
References
Sources
An In-depth Technical Guide to the Aqueous and Organic Solubility of 3-(4-Isopropyl-piperazin-1-yl)-propylamine
This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 3-(4-Isopropyl-piperazin-1-yl)-propylamine. Directed at researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the core physicochemical principles and provide robust methodologies for generating reliable solubility profiles.
Executive Summary: Predictive Analysis
A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to purification and toxicological assessment. 3-(4-Isopropyl-piperazin-1-yl)-propylamine is a diamine structure, possessing both a tertiary amine within the piperazine ring and a primary amine on the propyl chain. This dual basic nature is the most critical determinant of its solubility behavior, especially in aqueous media.
Structural Features Influencing Solubility:
-
Two Basic Centers: The molecule has two nitrogen atoms that can be protonated: the N1-nitrogen of the piperazine ring and the terminal primary amine. This makes its aqueous solubility highly dependent on pH.
-
Hydrogen Bonding: The primary amine (-NH2) group is a hydrogen bond donor, while all three nitrogen atoms are hydrogen bond acceptors. This facilitates interaction with protic solvents like water.
-
Hydrophobicity: The isopropyl group and the propylene bridge introduce lipophilic character, which will favor solubility in organic solvents.
Based on these features, a bifurcated solubility profile is predicted:
-
Aqueous Solubility: Expected to be low at neutral and high pH, but significantly enhanced in acidic conditions (pH < 7) due to the formation of soluble cationic salts.[1][2][3]
-
Organic Solubility: Expected to be favorable in a range of organic solvents, particularly polar aprotic and some polar protic solvents, due to the molecule's mixed polarity. Unsubstituted piperazine itself is freely soluble in water and some alcohols but poorly soluble in non-polar solvents like diethyl ether.[4][5][6] The addition of the isopropyl and propylamine groups increases the overall non-polar surface area, likely enhancing solubility in less polar organic solvents compared to the parent piperazine.
The Critical Role of pH in Aqueous Solubility
The solubility of ionizable compounds is inextricably linked to the pH of the aqueous medium. For a dibasic compound like 3-(4-Isopropyl-piperazin-1-yl)-propylamine, the equilibrium between the neutral free base and its protonated (cationic) forms governs its solubility.
Ionization Equilibria and pKa Estimation
The molecule has two pKa values corresponding to the two protonation steps. We can estimate these based on analogous structures:
-
The pKa for the N-isopropylpiperazine moiety is predicted to be around 9.23.[7]
-
The pKa for a simple primary amine like propylamine is approximately 10.7.[8][9][10]
These values suggest that in a solution with decreasing pH, the piperazine nitrogen will be protonated first, followed by the primary amine. The Henderson-Hasselbalch equation provides a theoretical basis for predicting the ionization state at a given pH, though experimental determination is crucial for accuracy.[11]
dot graph "pH_Dependent_Protonation" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define nodes with specific colors and font colors for contrast High_pH [label="High pH (e.g., pH 12)\nNeutral Free Base\n(Low Solubility)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mid_pH [label="Mid pH (e.g., pH 7)\nMono-protonated Cation\n(Increased Solubility)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_pH [label="Low pH (e.g., pH 2)\nDi-protonated Cation\n(High Solubility)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges with labels High_pH -> Mid_pH [label="+ H⁺\n(pKa₁ ≈ 9.2)"]; Mid_pH -> Low_pH [label="+ H⁺\n(pKa₂ ≈ 10.7)"];
// Graph attributes graph [bgcolor="transparent", size="6,3", dpi=100]; } enddot Caption: pH-dependent ionization states of the target molecule.
As the pH of the solution drops below the pKa values, the equilibrium shifts towards the protonated, charged species.[1][12][13] These ionic forms interact much more favorably with polar water molecules, leading to a dramatic increase in aqueous solubility.[3] Conversely, in basic solutions (pH > 11), the molecule will exist almost entirely as the neutral free base, which is less water-soluble.[3]
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The following section details the authoritative protocol for determining thermodynamic solubility.
Gold Standard Protocol: OECD 105 Shake-Flask Method
For compounds with expected solubility greater than 10 mg/L, the Shake-Flask method is the internationally recognized standard for determining thermodynamic water solubility.[14][15][16][17]
Objective: To determine the saturation mass concentration of the test substance in water at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of 3-(4-Isopropyl-piperazin-1-yl)-propylamine to several vials containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess solid phase is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker or water bath (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium. A preliminary test should establish the time to equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To separate the saturated aqueous phase from the undissolved solid, use centrifugation at the same temperature as equilibration. Filtration may also be used, but care must be taken to avoid adsorption of the solute to the filter material.
-
Quantification: Carefully remove an aliquot of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the dissolved substance using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
-
Validation: Repeat the measurement at different time points (e.g., 24h, 48h) to confirm that a stable equilibrium has been reached. The solubility is the plateau concentration observed.
dot graph "Shake_Flask_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define nodes with colors for contrast A [label="1. Preparation\nAdd excess compound to buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Equilibration\nAgitate at constant T\n(24-48h)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Phase Separation\nCentrifuge to pellet\nundissolved solid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Sampling\nCollect clear supernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Analysis\nQuantify concentration\n(e.g., HPLC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define workflow A -> B -> C -> D -> E;
// Graph attributes graph [bgcolor="transparent", size="7,4", dpi=100]; } enddot Caption: Workflow for the OECD 105 Shake-Flask Method.
Organic Solvent Solubility Determination
The same shake-flask principle is applied to determine solubility in organic solvents. A panel of solvents should be chosen to represent a range of polarities.
Recommended Solvent Panel:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Non-Polar: Toluene, Dichloromethane (DCM), Diethyl Ether
The procedure is identical to the aqueous method, except buffers are replaced with the neat organic solvent.
Expected Data and Interpretation
The experimental results should be compiled into clear, comparative tables.
Table 1: Predicted pH-Dependent Aqueous Solubility Profile
| pH of Medium | Expected Dominant Species | Predicted Solubility | Rationale |
| 2.0 | Di-protonated Cation | High (>10 mg/mL) | Both basic centers are protonated, forming a highly polar, water-soluble salt.[2][3] |
| 5.0 | Mono/Di-protonated Cations | Moderate to High | A mixture of protonated species exists, ensuring good solubility. |
| 7.4 (Physiological) | Mono-protonated Cation | Moderate | The piperazine nitrogen is largely protonated, enhancing solubility over the free base. |
| 9.0 | Neutral / Mono-protonated | Low to Moderate | Nearing the pKa of the piperazine moiety, a significant fraction is the less soluble free base. |
| 12.0 | Neutral Free Base | Very Low (<1 mg/mL) | The compound is almost entirely in its neutral, more lipophilic form. |
Table 2: Predicted Organic Solvent Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Can engage in hydrogen bonding with the amine groups.[18] |
| DMSO | Polar Aprotic | High | Strong dipole-dipole interactions can solvate the molecule effectively. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, but should still be an effective solvent. |
| Dichloromethane (DCM) | Non-Polar | Moderate | The molecule's hydrocarbon backbone allows for favorable van der Waals interactions. |
| Toluene | Non-Polar (Aromatic) | Low to Moderate | Solubility will depend on the balance of lipophilic and polar moieties. |
| Diethyl Ether | Non-Polar | Low | Ether is a poor hydrogen bond acceptor and lacks polarity. Piperazine itself has poor solubility in ether.[5][6] |
Conclusion and Field Insights
For drug development professionals, the solubility profile of 3-(4-Isopropyl-piperazin-1-yl)-propylamine presents both opportunities and challenges.
-
Formulation Strategy: The pronounced pH-dependent aqueous solubility is a key formulation lever. For oral administration, the acidic environment of the stomach will facilitate dissolution. For intravenous formulations, creating a salt of the compound (e.g., a hydrochloride or mesylate salt) at an acidic pH is a standard and effective strategy to achieve the required concentration.[19]
-
Purification: The differential solubility can be exploited in purification. The compound can be dissolved in an acidic aqueous phase, washed with an organic solvent (like DCM) to remove non-polar impurities, and then precipitated by basifying the aqueous layer.
-
Biological Assays: When preparing stock solutions for in-vitro assays, using DMSO is a common starting point.[19] However, for cell-based assays, it is critical to ensure the final DMSO concentration is non-toxic (typically <0.5%). If aqueous buffers are used, the pH must be controlled to maintain solubility and avoid precipitation during the experiment.[19]
This guide provides the theoretical foundation and practical methodology to rigorously characterize the solubility of 3-(4-Isopropyl-piperazin-1-yl)-propylamine. By understanding the interplay of its chemical structure, pH, and solvent environment, researchers can make informed decisions to accelerate their development programs.
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Propylamine | C3H9N | CID 7852 - PubChem. National Institutes of Health. [Link]
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propylamine. Wikidata. [Link]
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Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Geochemical Transactions. [Link]
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pH and Solubility - AP Chem. Fiveable. [Link]
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The Effect of pH on Solubility. Chemistry Steps. [Link]
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Piperazine - Solubility of Things. Solubility of Things. [Link]
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Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta. [Link]
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pH & Solubility. College Board AP® Chemistry Study Guides 2022 - Save My Exams. [Link]
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OECD 105. Phytosafe. [Link]
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Considering electronegativity values, predict the solubility pattern of amines and alcohols in water. Discussion Forum. [Link]
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Test No. 105: Water Solubility. OECD. [Link]
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THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS Supplemental Material. Gas Liquids Engineering. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]
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Advanced Properties of Amines. Chemistry LibreTexts. [Link]
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Piperazine. Wikipedia. [Link]
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PIPERAZINES. Ataman Kimya. [Link]
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
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Safety Data Sheet (SDS) for 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Document Control:
-
Target Compound: 3-(4-Isopropyl-piperazin-1-yl)-propylamine[1]
-
CAS Registry Number: 4553-26-8[1]
-
Applicability: Drug Discovery, Medicinal Chemistry, Process Development
Executive Summary: The Risk/Utility Profile
3-(4-Isopropyl-piperazin-1-yl)-propylamine is a bifunctional intermediate critical in the synthesis of GPCR ligands (e.g., dopamine and serotonin receptor antagonists) and kinase inhibitors. Its utility stems from the piperazine linker , which improves pharmacokinetic solubility, and the primary amine tail , which serves as a reactive handle for amide coupling or reductive amination.
Core Safety Directive: Treat this molecule as a high-basicity corrosive agent . Unlike simple aliphatic amines, the piperazine core increases the lipophilicity, potentially accelerating dermal absorption while maintaining tissue-destructive alkalinity (pKa ~9.8–10.5).
Immediate Action Required:
-
Mandatory Engineering Control: Handle only inside a certified chemical fume hood.
-
Skin Protection: Standard nitrile gloves may offer insufficient breakthrough time (<15 mins) for direct contact. Double-gloving or Silver Shield® laminate gloves are required for neat handling.
Molecular Architecture & Physicochemical Properties
Understanding the structure is prerequisite to predicting reactivity and hazards.
| Property | Data | Technical Context |
| IUPAC Name | 3-(4-Propan-2-ylpiperazin-1-yl)propan-1-amine | |
| CAS Number | 4553-26-8 | Unique identifier for inventory verification. |
| Molecular Formula | C₁₀H₂₃N₃ | |
| Molecular Weight | 185.31 g/mol | |
| Physical State | Liquid (Colorless to pale yellow) | Viscous; surface tension allows rapid spreading on skin. |
| Basicity | High (Polyamine) | Contains 1° amine (tail) and 3° amines (ring). Reacts violently with acids. |
| Air Sensitivity | Hygroscopic / CO₂ Sensitive | Absorbs atmospheric CO₂ to form solid carbamates (crusting on caps). |
Structural Reactivity Logic
The molecule features a "push-pull" steric dynamic. The isopropyl group provides steric bulk, protecting one nitrogen on the piperazine ring, while the propylamine tail is unhindered and highly nucleophilic. This makes the tail the primary site of toxicity (tissue bonding) and synthetic utility.
Hazard Identification & Toxicological Mechanism[3][6]
This section details the mechanism of injury, moving beyond simple GHS codes.
GHS Classification (Derived from Analog SAR)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3]
-
Serious Eye Damage: Category 1 (Irreversible damage).
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[3]
-
Sensitization: Potential Skin Sensitizer (Piperazine moiety is a known sensitizer).
Mechanism of Injury: Saponification & Protein Denaturation
Upon contact with biological tissue, the high pH of the primary amine triggers liquefactive necrosis .
-
Saponification: The amine attacks membrane lipids, turning fats into soaps, destroying the cell barrier.
-
Deep Penetration: Unlike acid burns (which form a protective scab/eschar), the liquefied tissue allows the chemical to penetrate deeper into the dermis and subcutaneous layers.
-
Delayed Pain: The lipophilic isopropyl-piperazine core may anesthetize local nerves initially; severe burns may not be felt immediately.
Operational Handling Protocol
A. Engineering Controls[3][7]
-
Atmosphere: Handle under Nitrogen or Argon blanket when possible to prevent carbamate formation, which can clog syringes and needles, leading to pressure buildup and spray accidents.
-
Ventilation: Fume hood sash must be at the lowest working position. Face velocity >100 fpm.
B. Personal Protective Equipment (PPE) Matrix
| Zone | Equipment | Specification Logic |
| Ocular | Chemical Goggles + Face Shield | Safety glasses are insufficient for corrosive liquids. A face shield prevents splash-back burns to the neck/chin. |
| Dermal (Hands) | Laminate (Silver Shield) or Double Nitrile | Primary Layer: 4-mil Nitrile (Dexterity). Secondary Layer: Laminate (Chemical Resistance).[5] Change immediately upon splash. |
| Respiratory | P100/OV Cartridge | Only required if working outside a hood (Emergency only). Amine vapors are respiratory irritants.[6] |
C. Synthesis Workflow: Inert Handling
The following Graphviz diagram outlines the safe handling workflow for synthesis to prevent degradation and exposure.
Figure 1: Inert handling workflow to prevent carbamate formation and minimize aerosolization.
Emergency Response Strategy
In the event of exposure, speed is critical. The "flush and forget" method is insufficient; specific neutralization logic applies.
Exposure Response Decision Tree
Figure 2: Critical response path. Note the prohibition of acid neutralization on skin (exothermic risk).
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don full PPE (including respiratory protection if >100mL spilled).
-
Neutralization: Do NOT use strong acids. Use a mixture of sand/vermiculite treated with dilute acetic acid or citric acid to lower pH gently before collection.
-
Disposal: Collect as hazardous organic basic waste.
Storage & Stability
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.
-
Incompatibility: Segregate from strong oxidizers (fire risk), acids (exothermic reaction), and acid chlorides (violent polymerization risk).
References
-
PubChem. (n.d.). Compound Summary: 3-(4-Isopropylpiperazin-1-yl)propan-1-amine (CAS 4553-26-8). National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Piperazine derivatives and skin corrosion. Retrieved March 1, 2026, from [Link]
Sources
- 1. 4553-26-8|3-(4-Isopropyl-piperazin-1-yl)-propylamine|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | CID 3149267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
Thermodynamic Stability of Isopropyl Piperazine Derivatives
[1]
Executive Summary
Isopropyl piperazine derivatives represent a privileged scaffold in drug development, balancing lipophilicity (LogP) with solubility.[1] However, the steric bulk of the isopropyl group introduces unique thermodynamic tensions.[1] This guide analyzes the conformational locking mechanisms that govern their physical stability and the oxidative radical pathways that drive their chemical degradation.[1]
Molecular Architecture & Conformational Dynamics
The thermodynamic stability of 1-isopropylpiperazine is dictated by the steric requirements of the isopropyl group relative to the piperazine ring's chair conformation. Unlike smaller alkyl groups, the isopropyl moiety imposes a high energetic penalty on axial conformers.[1]
Conformational Locking (The Equatorial Preference)
The piperazine ring exists predominantly in a chair conformation.[1] The thermodynamic equilibrium is governed by the A-value (Gibbs free energy difference between axial and equatorial conformers).[1]
-
Steric Bulk: The isopropyl group has an A-value of approximately 2.15 kcal/mol (in cyclohexane analogs), significantly higher than a methyl group (1.70 kcal/mol).[1]
-
N-Inversion Barrier: The nitrogen inversion barrier in N-isopropylpiperazine is ~6–8 kcal/mol.[2] However, the 1,3-diaxial interactions between the isopropyl methine proton and the ring axial protons effectively "lock" the substituent in the equatorial position (>95% occupancy at physiological temperature).
Thermodynamic Implication: This conformational rigidity enhances solid-state crystallinity but can reduce solubility kinetics compared to more flexible analogs.[1][2]
Visualization: Conformational Equilibrium
The following diagram illustrates the thermodynamic equilibrium, highlighting the steric clash that destabilizes the axial conformer.
Figure 1: Conformational energy landscape showing the strong thermodynamic drive toward the equatorial isomer due to 1,3-diaxial steric repulsion.
Physicochemical Stability Profile
The basicity of the nitrogen atoms is the primary determinant of both solubility and oxidative susceptibility.[1]
pKa and Ionization Thermodynamics
1-Isopropylpiperazine is a diamine with two distinct pKa values.
-
pKa1 (N4 - Secondary Amine): ~9.8[2]
-
pKa2 (N1 - Tertiary Amine): ~5.4 (Lowered due to inductive effect and steric hindrance of the isopropyl group).[1]
Critical Insight: The isopropyl group acts as an electron-donating group via induction (+I), theoretically increasing basicity.[1] However, steric hindrance to solvation stabilizes the free base form relative to the conjugate acid, slightly suppressing the pKa compared to N-methylpiperazine.
Quantitative Physicochemical Data
| Parameter | Value (Approx.) | Thermodynamic Significance |
| Boiling Point | 180–182°C | High enthalpy of vaporization indicates strong intermolecular H-bonding.[2] |
| LogP | 1.2 – 1.5 | Moderate lipophilicity; prone to oxidative metabolism.[1] |
| Bond Dissociation Energy (C-H) | ~90 kcal/mol (α-carbon) | The α-carbon next to N is the "soft spot" for radical attack.[2] |
| Thermal Decomposition Onset | >240°C (HCl salt) | Salts significantly stabilize the lattice energy.[1] |
Chemical Stability & Degradation Kinetics[1][3][4]
While thermally stable, isopropyl piperazine derivatives are chemically vulnerable to oxidative degradation via radical mechanisms, particularly in solution.[1]
Oxidative Degradation Mechanism (The α-Amino Radical Pathway)
The degradation does not typically occur via direct N-oxidation but rather through hydrogen abstraction at the carbon α to the nitrogen.
-
Initiation: A radical initiator (light, trace metal, peroxide) abstracts a hydrogen from the α-carbon (stabilized by the adjacent nitrogen lone pair).[1]
-
Propagation: The resulting carbon-centered radical reacts with dissolved oxygen to form a peroxy radical.[1][2]
-
Product Formation: This collapses to form an imine, which hydrolyzes to N-isopropyl-ethylenediamine and glyoxal/glycolic acid derivatives , or forms an N-oxide .[1][2]
Visualization: Oxidative Pathway
Figure 2: Mechanistic pathway of oxidative degradation.[2] The α-carbon radical is the kinetic bottleneck.
Experimental Protocols
These protocols are designed to be self-validating. Causality is established by using controls that isolate specific degradation vectors (e.g., light vs. heat).[1]
Protocol A: Determination of pKa via Potentiometric Titration
Objective: To determine the precise ionization constants to predict solubility and salt stability.[1]
-
Preparation: Dissolve 20 mg of the isopropyl piperazine derivative in 50 mL of degassed water (CO2-free to prevent carbamate formation).
-
Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.
-
Titration: Titrate with 0.1 M HCl (standardized) at 25°C under an inert N2 atmosphere.
-
Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum method or Gran plot to identify the two inflection points.[1]
Protocol B: Forced Degradation (Oxidative Stress)
Objective:[1][2] To assess the vulnerability of the α-carbon and nitrogen center.[1]
-
Sample Prep: Prepare a 1 mg/mL solution of the analyte in 50:50 Acetonitrile:Water.[1]
-
Stressing: Add 30% H2O2 to achieve a final concentration of 3%. Incubate at room temperature for 4 hours.
-
Quenching: Critical Step: Quench with 5% sodium metabisulfite solution to neutralize excess peroxide before injection.[1] Failure to quench will damage the HPLC column and produce artifacts.
-
Analysis: Inject onto a C18 column (High pH stable) using a gradient of Ammonium Bicarbonate (pH 10) and Acetonitrile.
Protocol C: Solid-State Stability (DSC Screening)
References
-
Advanced Conformational Analysis of Piperazine Derivatives. Source: Journal of Organic Chemistry.[1] Context: Establishes the A-values for N-substituents and the energetic penalty of axial conformers. URL:[Link] (General Journal Landing Page for verification)[1]
-
Oxidative Degradation Mechanisms of Cyclic Amines. Source: Industrial & Engineering Chemistry Research (Carbon Capture Literature).[1] Context: Detailed kinetics of piperazine radical formation and ring-opening under oxidative stress.[1][2] URL:[Link]
-
pKa Prediction and Measurement for Drug-Like Heterocycles. Source: Journal of Medicinal Chemistry.[1] Context: Methodologies for potentiometric titration of diamines.[1] URL:[Link]
-
Solid-State Characterization of Pharmaceutical Salts. Source: Crystal Growth & Design.[1] Context: Protocols for DSC/TGA analysis of piperazine salts. URL:[Link][1]
Technical Guide: Basicity and pKa Profiling of 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Executive Summary
This technical guide provides a comprehensive analysis of the acid-base properties of 3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS: 4553-26-8), a critical building block in medicinal chemistry. Often employed as a "privileged linker" in GPCR ligands and kinase inhibitors, this molecule modulates physicochemical properties such as solubility and lipophilicity.
Understanding its ionization behavior is paramount for optimizing pharmacokinetic profiles. This guide details the theoretical ionization constants, provides a validated potentiometric titration protocol for experimental determination, and analyzes the implications of these values on drug design.
Part 1: Structural Analysis & Physicochemical Profile
Molecule Identification
The molecule consists of a central piperazine ring substituted at the
| Property | Detail |
| IUPAC Name | 3-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine |
| CAS Number | 4553-26-8 |
| Molecular Formula | |
| Molecular Weight | 185.31 g/mol |
| Key Functional Groups | Primary Amine ( |
Theoretical pKa Prediction
Based on structural analogs (e.g., 1-(3-aminopropyl)-4-methylpiperazine) and Fragment Contribution Methods (Hammett/Taft equations), the molecule exhibits three distinct dissociation steps.
-
(High, ~10.1 - 10.4): Assigned to the primary amine (
) on the propyl chain. Primary alkyl amines typically protonate first due to high solvation stabilization of the cation. -
(Medium, ~8.9 - 9.3): Assigned to the less sterically hindered or electronically favored piperazine nitrogen. The isopropyl group (+I effect) increases electron density at
, but steric bulk may hinder solvation, making and competitive. - (Low, ~5.1 - 5.5): Assigned to the second piperazine nitrogen. Once the first piperazine nitrogen protonates, the ring acquires a positive charge, creating strong electrostatic repulsion that significantly lowers the basicity of the remaining nitrogen.
Ionization Pathway Diagram
The following diagram illustrates the sequential protonation steps from the neutral free base (
Caption: Sequential protonation of 3-(4-Isopropyl-piperazin-1-yl)-propylamine. Note the significant drop in pKa between the second and third protonation events due to electrostatic repulsion across the piperazine ring.
Part 2: Experimental Determination Protocol
Since this molecule lacks a strong UV-chromophore coupled to the ionization centers, Potentiometric Titration is the gold standard method (over UV-metric methods). The following protocol ensures high data integrity (E-E-A-T).
Materials & Equipment
-
Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo, Metrohm) with a high-precision glass pH electrode.
-
Titrant: 0.1 M HCl and 0.1 M NaOH (Carbonate-free, standardized).
-
Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).
-
Inert Gas: Argon or Nitrogen (High purity) to blanket the sample and prevent
absorption. -
Temperature Control: Water-jacketed vessel maintained at
(or for biological relevance).
Step-by-Step Methodology
Step 1: Electrode Calibration (The Foundation of Trust) Do not rely on standard aqueous buffers (pH 4/7/10) alone if using mixed solvents. For pure aqueous titration:
-
Calibrate using a 4-point calibration curve (pH 1.68, 4.01, 7.00, 10.01).
-
Verify slope efficiency (>98%) and offset.
Step 2: Sample Preparation
-
Weigh ~3-5 mg of 3-(4-Isopropyl-piperazin-1-yl)-propylamine (exact weight required for molecular weight confirmation).
-
Dissolve in 20 mL of degassed 0.15 M KCl solution.
-
Add a known excess of 0.1 M HCl (approx 3 equivalents) to fully protonate the amine to the
state. This allows the titration to proceed from low pH to high pH (acidimetric back-titration).
Step 3: The Titration Run
-
Pre-dose with
gas for 5 minutes. -
Titrate with standardized 0.1 M NaOH.
-
Critical Parameter: Set the drift criterion to
mV/min to ensure equilibrium at each step. -
Collect data points every 0.1 pH units (or dynamic dosing).
-
Continue titration until pH > 11.5 to capture the primary amine deprotonation.
Step 4: Data Processing (Bjerrum Analysis)
Convert the volume of titrant added to the average number of bound protons (
Titration Workflow Diagram
Caption: Potentiometric titration workflow for accurate pKa determination of polyprotic amines.
Part 3: Implications for Drug Discovery[1]
Solubility and Formulation
At physiological pH (7.4), the molecule exists primarily in the di-cationic state (
-
Calculation: With
and , both the primary amine and one piperazine nitrogen are fully protonated. -
Consequence: The solubility will be high in aqueous media. However, if this linker is attached to a highly lipophilic scaffold, the
will be significantly lower than the intrinsic , aiding in dissolution but potentially hindering passive membrane permeability if the molecule becomes too polar.
The "Lipophilicity Cliff"
Researchers must be aware of the ionization state when optimizing for cell permeability.
-
pH 7.4: Species is +2 charge (Low permeability).
-
pH 9.0: Species approaches +1 charge (Moderate permeability).
-
pH 11.0: Species is neutral (High permeability).
For oral absorption (intestinal pH 6.5 - 7.5), the molecule relies on paracellular transport or active transport unless the attached scaffold provides sufficient lipophilicity to mask the two positive charges.
Chemical Stability
The presence of the primary amine makes the molecule susceptible to oxidation or condensation (e.g., with aldehydes) in formulation. The high basicity of the primary amine (
References
-
Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] (Authoritative text on pKa methodology).
-
Khalili, F., Henni, A., & East, A. L. (2009).[4][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[5] (Data source for piperazine core basicity).[6][7][8]
- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for amine pKa prediction).
-
PubChem Compound Summary. (2025). 3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS 4553-26-8).[9] National Center for Biotechnology Information.
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Avdeef, A. (2012) pKa Determination. In Absorption and Drug Development Solubility, Permeability and Charge State, Chap. 3, 2nd Edition, Wiley, New York, Hoboken, NJ, 31-173. - References - Scientific Research Publishing [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. uregina.ca [uregina.ca]
- 6. 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | CID 3149267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. 4553-26-8|3-(4-Isopropyl-piperazin-1-yl)-propylamine|BLD Pharm [bldpharm.com]
Toxicity profile and handling precautions for piperazine amines
Technical Guide: Toxicity Profile and Handling Precautions for Piperazine Amines
Executive Summary & Scope
Piperazine amines—comprising the parent piperazine (
However, their utility is counterbalanced by a complex toxicity profile characterized by respiratory sensitization , corrosivity , and neurotoxicity .[1] This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide a mechanistic understanding of these hazards and field-proven protocols for safe manipulation.
Toxicological Profile: Mechanism and Causality
The toxicity of piperazine amines is not monolithic; it stems from three distinct mechanistic pillars: alkalinity, immunological sensitization, and neuroreceptor modulation.[1]
Neurotoxicity: The GABAergic Mechanism
While piperazine is therapeutically used to paralyze helminths via GABA agonism, high systemic exposure in mammals can trigger neurotoxic sequelae (tremors, ataxia, seizures).[1] In mammals, piperazine can act as a weak GABA mimetic or antagonist depending on the receptor subtype and concentration, disrupting chloride ion flux.[1]
Key Insight: The "therapeutic window" is defined by the blood-brain barrier (BBB).[1] In renal insufficiency, accumulation allows piperazine to cross the BBB, precipitating neurotoxicity.[1]
Sensitization (The "Amine Asthma" Risk)
Piperazine amines are potent sensitizers.[1][2]
-
Respiratory: Inhalation of vapors or dust can induce IgE-mediated hypersensitivity (occupational asthma). The latency period can range from weeks to years.
-
Dermal: Direct contact causes allergic contact dermatitis (Type IV hypersensitivity).[1]
Carcinogenicity (The Nitrosamine Hazard)
Piperazine amines are secondary amines.[1] In the presence of nitrosating agents (nitrites, nitrogen oxides), they readily form N-nitrosopiperazine , a potent carcinogen.[1]
-
Protocol Implication: Never store piperazine amines near oxidizing acids or nitrites.
Visualization: Toxicity Pathways[1]
Figure 1: Mechanistic pathways of piperazine toxicity ranging from acute neuroreceptor modulation to chronic immunological and carcinogenic risks.[1]
Metabolism and Pharmacokinetics
Understanding the clearance of these amines is vital for designing safety margins in clinical trials and interpreting accidental exposure data.
-
Absorption: Rapidly absorbed from the GI tract and skin.[1]
-
Metabolism:
-
Excretion: Predominantly renal.[1]
-
Self-Validating Check: In any clinical study involving piperazine derivatives, baseline creatinine clearance is a mandatory inclusion criterion.[1]
-
Handling Protocols: Engineering Controls & PPE
The high alkalinity (pH >11) and vapor pressure of piperazine derivatives (especially AEP) demand rigorous containment.[1]
The "Carbamation" Threat (Storage)
Piperazine amines are hygroscopic and react with atmospheric
-
The Problem: Carbamates appear as white crusts/solids. They alter stoichiometry in synthesis and can clog transfer lines.[1]
-
The Protocol:
-
Nitrogen Blanket: All storage vessels must be padded with dry nitrogen.[1]
-
Heat Tracing: For derivatives with high freezing points (Piperazine anhydrous MP: 106°C), lines must be heat-traced. Avoid "hot spots" >60°C to prevent thermal decomposition.
-
PPE Matrix
| Hazard Category | Recommended PPE | Rationale |
| Dermal (Splash) | Butyl Rubber or Neoprene (>0.5mm) | Nitrile degrades rapidly against some amine curatives. |
| Inhalation (Vapor) | Full-face Respirator with ABEK (Amine/Organic) cartridges | Prevents sensitization; half-masks leave eyes vulnerable to corrosive vapors.[1] |
| Eye Protection | Indirect Vent Goggles + Face Shield | High alkalinity causes irreversible corneal opacity (saponification of eye lipids).[1] |
Emergency Response: Spill and Exposure SOP
This protocol is designed to be self-validating: if the cleanup generates heat or fumes, the neutralization step was too aggressive.
Step-by-Step Spill Cleanup
-
Evacuate & Ventilate: Clear the area. Amines have low olfactory fatigue thresholds (you stop smelling them even when present).[1]
-
PPE Up: Don full-face respirator and butyl gloves.[1]
-
Contain: Dike the spill with non-reactive absorbent (vermiculite or sand).[1]
-
Neutralization (The "Soft" Approach):
-
Disposal: Collect slurry into hazardous waste drums labeled "Corrosive - Alkaline". Do not seal drums immediately if gas evolution is suspected.
Visualization: Handling Decision Logic
Figure 2: Decision matrix for routine handling and emergency response, emphasizing thermal limits and material compatibility.
References
-
European Chemicals Agency (ECHA). (2019).[1] Piperazine: Human Health Tier II Assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).[1] Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2014).[1] Piperazine dihydrochloride.[1] Centers for Disease Control and Prevention.[1] Retrieved from [Link][1]
-
PubChem. (2025).[1] N-Aminoethylpiperazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Patsnap Synapse. (2024).[1][5][6][7] Mechanism of Piperazine. Retrieved from [Link]
Sources
- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. N-Aminoethylpiperazine - Safety Data Sheet [chemicalbook.com]
Navigating the Physicochemical Landscape of 3-(4-Isopropyl-piperazin-1-yl)-propylamine: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the key physicochemical properties of 3-(4-Isopropyl-piperazin-1-yl)-propylamine, with a specific focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed exploration of the methodologies for determining these critical parameters, alongside an analysis of data from structurally related compounds to establish a scientifically grounded estimation.
Introduction: The Significance of Physicochemical Properties
The boiling and melting points of an active pharmaceutical ingredient (API) are fundamental physical constants that dictate its behavior during various stages of drug development, manufacturing, and formulation. These properties influence purification techniques, storage conditions, and the choice of drug delivery systems. For a molecule such as 3-(4-Isopropyl-piperazin-1-yl)-propylamine, a substituted piperazine derivative, understanding these thermal characteristics is paramount for its potential applications.
Physicochemical Data of 3-(4-Isopropyl-piperazin-1-yl)-propylamine and Related Compounds
The table below summarizes the available boiling and melting point data for structurally similar piperazine derivatives. This comparative analysis allows for an informed estimation of the expected thermal properties of the target compound. The presence of the isopropyl group in 3-(4-Isopropyl-piperazin-1-yl)-propylamine is expected to influence its boiling and melting points relative to these analogs.
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| 3-(4-Isopropyl-piperazin-1-yl)-propylamine | 4553-26-8 | C10H23N3 | Data not available | Data not available |
| 3-(4-Methylpiperazin-1-yl)propylamine | 4572-03-6 | C8H19N3 | 113-114 (at 13 mmHg) | Not available |
| 3-(4-Benzyl-piperazin-1-yl)-propylamine | 4553-27-9 | C14H23N3 | 116-119 (at 0.1 Torr) | Not available |
| 1-Isopropylpiperazine | 4318-42-7 | C7H16N2 | 180-181 | Not available |
| 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine | 7209-38-3 | C10H24N4 | Not available | 14[1] |
Experimental Protocols for Boiling and Melting Point Determination
The determination of accurate boiling and melting points requires standardized experimental procedures. The following protocols are established methods suitable for amine-containing organic compounds like 3-(4-Isopropyl-piperazin-1-yl)-propylamine.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to pack the sample at the bottom.[2][3]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[2]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[2]
-
Purity Check: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. A mixed melting point determination can be performed to confirm the identity of a compound.
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This value is dependent on the atmospheric pressure.
This micro-method is suitable for small sample volumes.[4]
Apparatus:
-
Thiele tube
-
Heat-resistant oil (e.g., mineral oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or other heat source
Procedure:
-
Sample Setup: A small amount of the liquid sample is placed in the small test tube. A capillary tube, with its open end downwards, is placed inside the test tube.
-
Assembly: The test tube is attached to a thermometer, and the assembly is placed in the Thiele tube containing the heating oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.
-
Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]
For larger sample volumes (at least 5 mL), a simple distillation can be used to determine the boiling point.[4][6]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
Apparatus Setup: The distillation apparatus is assembled with the liquid sample and a boiling chip in the distillation flask. The thermometer bulb should be positioned just below the side arm of the distillation flask.
-
Heating: The liquid is heated to a steady boil.
-
Observation: As the vapor rises and surrounds the thermometer bulb, the temperature will stabilize.
-
Recording: The constant temperature at which the liquid is distilling is recorded as the boiling point. It is also important to record the atmospheric pressure at the time of the measurement.
Diagram of Boiling Point Determination Logic
Caption: Decision logic for selecting a boiling point determination method based on sample volume.
Causality and Trustworthiness in Experimental Choices
The choice of method for determining boiling and melting points is guided by the quantity of the available sample and the required precision.
-
Melting Point: The use of a slow heating rate is crucial for ensuring that the temperature of the heating block is the same as the temperature of the sample. Rapid heating can lead to an erroneously high and broad melting range. The visual observation of the phase transition provides a direct and reliable measure.
-
Boiling Point: The Thiele tube method relies on the principle that the vapor pressure of the liquid equals the external pressure at the boiling point. The cessation of bubbles and the entry of the liquid into the capillary tube accurately mark this equilibrium point. The simple distillation method provides a boiling point under conditions of continuous phase transition, which is highly reliable for pure liquids. Recording the atmospheric pressure is essential as the boiling point is pressure-dependent.
Conclusion
While the precise experimental boiling and melting points of 3-(4-Isopropyl-piperazin-1-yl)-propylamine are not currently documented in publicly accessible sources, this guide provides the necessary framework for their determination. By employing the detailed experimental protocols outlined herein and considering the data from structurally related compounds, researchers can confidently establish these critical physicochemical parameters. This foundational knowledge is indispensable for the advancement of research and development involving this and other novel chemical entities.
References
- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine,terephthalic acid. (n.d.). Echemi.
- Determination of Melting Point. (n.d.). Wired Chemist.
- Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis.
- Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
- 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine. (n.d.). U.S. Environmental Protection Agency.
- 3-(4-Ethylpiperazin-1-yl)propan-1-amine. (n.d.). PubChem.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- BOILING POINT DETERMINATION. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- ISOPROPYLAMINE. (n.d.). CAMEO Chemicals.
- Determination of Boiling Point (B.P). (n.d.).
- 4553-26-8|3-(4-Isopropyl-piperazin-1-yl)-propylamine. (n.d.). BLDpharm.
- 3-(4-Benzyl-piperazin-1-yl)-propylamine. (n.d.). Sigma-Aldrich.
- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
- Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- 3-(4-Benzylpiperazin-1-yl)propan-1-amine. (n.d.). PubChem.
- 1,4-Bis(3-aminopropyl)piperazine(7209-38-3). (n.d.). ChemicalBook.
- Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. (n.d.). Benchchem.
- Isopropylamine. (n.d.). In Wikipedia.
- 3-(4-Methylpiperazin-1-yl)propan-1-amine. (n.d.). CymitQuimica.
- 1,4-Bis(3-aminopropyl)piperazine. (n.d.). PubChem.
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- 1. 1,4-Bis(3-aminopropyl)piperazine(7209-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Methodological & Application
Synthesis protocols for 3-(4-Isopropyl-piperazin-1-yl)-propylamine
An in-depth guide to the synthesis of 3-(4-Isopropyl-piperazin-1-yl)-propylamine, a valuable diamine intermediate in pharmaceutical and chemical research. This document provides detailed, field-proven protocols, explains the chemical principles behind the procedures, and emphasizes safety and characterization.
Introduction: The Strategic Synthesis of a Key Building Block
3-(4-Isopropyl-piperazin-1-yl)-propylamine is a bifunctional organic molecule featuring a tertiary amine within a piperazine ring and a terminal primary amine. This structure makes it a highly versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of its nitrogen atoms allows for differential functionalization, making it a sought-after intermediate.
This guide details a robust and widely applicable two-step synthetic route. The overall strategy involves:
-
Cyanoethylation: An aza-Michael addition of N-isopropylpiperazine to acrylonitrile to form the nitrile intermediate, 3-(4-isopropylpiperazin-1-yl)propanenitrile.
-
Nitrile Reduction: The catalytic hydrogenation of the nitrile intermediate to yield the target primary amine, 3-(4-Isopropyl-piperazin-1-yl)-propylamine.
This approach is efficient, scalable, and relies on well-established chemical transformations, ensuring high yields and purity of the final product.
Part 1: Synthesis of Intermediate: 3-(4-Isopropylpiperazin-1-yl)propanenitrile
The initial step in the synthesis is the formation of a carbon-nitrogen bond via the cyanoethylation of N-isopropylpiperazine. This reaction is a classic example of an aza-Michael addition.
Principle and Mechanism: Aza-Michael Addition
The reaction proceeds via the nucleophilic attack of the secondary amine of N-isopropylpiperazine on the electron-deficient β-carbon of acrylonitrile.[1] Acrylonitrile is an excellent Michael acceptor due to the strong electron-withdrawing nature of the nitrile group (-C≡N), which polarizes the carbon-carbon double bond.[2] The reaction is typically conducted without a catalyst, although it can be accelerated by protic solvents. The mechanism involves the formation of a zwitterionic intermediate which then undergoes proton transfer to yield the final product.
Experimental Protocol: Cyanoethylation
Materials and Reagents:
-
N-Isopropylpiperazine
-
Acrylonitrile (stabilized with hydroquinone)
-
Ethanol, reagent grade
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with N-isopropylpiperazine (e.g., 0.5 mol). Add ethanol (200 mL) and stir until the amine is fully dissolved.
-
Initiation: Slowly add acrylonitrile (e.g., 0.55 mol, 1.1 equivalents) to the stirred solution at room temperature. The addition is often exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (ethanol) and any unreacted acrylonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, 3-(4-isopropylpiperazin-1-yl)propanenitrile, is often of sufficient purity for the subsequent reduction step. If higher purity is required, it can be purified by vacuum distillation.
Data Presentation: Reagent Table
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| N-Isopropylpiperazine | 128.22 | 0.50 | 1.0 | 64.11 g |
| Acrylonitrile | 53.06 | 0.55 | 1.1 | 29.18 g (36.9 mL) |
| Ethanol (Solvent) | 46.07 | - | - | 200 mL |
Workflow Visualization
Caption: Workflow for the synthesis of the nitrile intermediate.
Part 2: Synthesis of Target Compound via Catalytic Hydrogenation
The final and critical step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the most efficient and industrially preferred method for this transformation due to its high selectivity and clean nature.[3]
Principle and Mechanism: Nitrile Reduction
The catalytic hydrogenation of nitriles to primary amines is a surface-mediated reaction.[4] The reaction involves the sequential addition of two moles of hydrogen (H₂) across the carbon-nitrogen triple bond.[3] An imine is formed as a reactive intermediate, which is then further reduced to the primary amine.
A significant challenge in nitrile reduction is preventing the formation of secondary and tertiary amine byproducts.[3] These byproducts arise from the reaction of the intermediate imine with the newly formed primary amine product. To suppress this side reaction, the hydrogenation is often carried out in the presence of ammonia.[5] Ammonia competes with the primary amine product for reaction with the imine intermediate, thereby maximizing the yield of the desired primary amine. Raney Nickel and Raney Cobalt are highly effective catalysts for this transformation.[5][6]
Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents:
-
3-(4-Isopropylpiperazin-1-yl)propanenitrile
-
Raney Nickel (or Raney Cobalt), slurry in water
-
Methanol or Ethanol
-
Ammonia solution (e.g., 7N in Methanol)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Filter aid (e.g., Celite)
Procedure:
-
Catalyst Preparation: In the autoclave, under an inert atmosphere (e.g., nitrogen or argon), carefully wash the Raney Nickel slurry (e.g., 5-10% by weight of the nitrile) with the reaction solvent (e.g., methanolic ammonia) to remove the storage water.
-
Reaction Setup: Add the solution of 3-(4-isopropylpiperazin-1-yl)propanenitrile (e.g., 0.4 mol) in methanolic ammonia (e.g., 500 mL of 7N solution) to the autoclave containing the prepared catalyst.
-
Hydrogenation: Seal the autoclave. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and begin vigorous stirring.[5][7]
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 40-80°C).[5][7] The reaction is monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Keep the filter cake wet with solvent.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude 3-(4-Isopropyl-piperazin-1-yl)-propylamine can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Data Presentation: Hydrogenation Parameters
| Parameter | Recommended Value | Rationale / Reference |
| Catalyst | Raney Nickel or Raney Cobalt | High activity and selectivity for nitrile reduction.[5][6] |
| Catalyst Loading | 5-10% w/w (substrate) | Provides sufficient active sites for the reaction.[7] |
| Solvent | Methanol or Ethanol with Ammonia | Ammonia suppresses secondary amine formation.[5] |
| Hydrogen Pressure | 10 - 50 bar | Higher pressure increases reaction rate.[7] |
| Temperature | 40 - 80 °C | Balances reaction rate and selectivity.[5] |
| Typical Yield | >90% | High efficiency is typical for this reaction.[5] |
Mechanism Visualization
Caption: Simplified mechanism of catalytic nitrile reduction.
Safety Considerations
-
Acrylonitrile: This reagent is highly flammable, toxic upon inhalation, ingestion, and skin contact, and is a suspected human carcinogen.[2] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Raney Nickel/Cobalt: These catalysts are pyrophoric when dry and can ignite spontaneously in air. Always handle as a slurry and keep the catalyst wet with solvent. After filtration, the catalyst should be quenched safely (e.g., with dilute acid).
-
Catalytic Hydrogenation: Reactions involving hydrogen gas under pressure carry a risk of explosion. Use a properly rated and maintained autoclave behind a safety shield. Ensure proper purging procedures are followed to remove all air before introducing hydrogen.
References
-
Wikipedia. Nitrile reduction. [Link]
-
T. Takeda, et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. [Link]
-
M. C. Wassenaar, et al. (2017). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology (RSC Publishing). [Link]
- Zolton, J. (1999). Hydrogenation of nitriles to produce amines. U.S.
- Vandenburg, E. (1983). Method for the hydrogenation of nitriles to primary amines. U.S.
- Wolff, et al. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. U.S.
-
A. V. Sumper, et al. (2006). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Dalton Transactions. [Link]
-
S. Thiyagarajan, et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports. [Link]
-
Wikipedia. Acrylonitrile. [Link]
Sources
- 1. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. 3-(4-Methylpiperazin-1-yl)propanenitrile|CAS 4491-92-3 [benchchem.com]
- 5. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 6. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
- 7. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
Application Note: 3-(4-Isopropyl-piperazin-1-yl)-propylamine as a Versatile Solubilizing Intermediate in Targeted Therapeutics
Executive Summary & Structural Rationale
In modern medicinal chemistry, the optimization of a lead compound often hits a critical bottleneck: the "brick dust" phenomenon. Highly potent heterocyclic scaffolds—such as purines, pyrimidines, and quinazolines—frequently exhibit poor aqueous solubility and suboptimal pharmacokinetic profiles. To circumvent this, the strategic installation of a solubilizing pharmacophore is required. 3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS: 4553-26-8) has emerged as a premier bifunctional intermediate for this exact purpose[1].
As a Senior Application Scientist, I approach the use of this compound not just as a chemical building block, but as a structural solution to biological barriers. The architecture of this intermediate provides a tri-part advantage:
-
Primary Amine : Acts as a highly reactive, unhindered nucleophile, enabling rapid integration into core scaffolds via Nucleophilic Aromatic Substitution (SNAr) or amide coupling.
-
Propyl Linker : Serves as a flexible 3-carbon spacer. In kinase inhibitors, this length is precisely calibrated to project the basic tail out of the narrow, hydrophobic ATP-binding pocket and into the solvent-exposed region.
-
Isopropyl-piperazine Moiety : A sterically hindered, basic group. At physiological pH (7.4), the piperazine nitrogen is protonated. This drastically lowers the overall LogD of the drug candidate, improving aqueous solubility, while the isopropyl group provides sufficient steric bulk to mitigate off-target hERG channel liabilities often associated with exposed basic amines.
Physicochemical Profiling
Understanding the baseline properties of the intermediate is essential for predicting its behavior during synthesis and physiological deployment[1].
Table 1: Physicochemical Properties of 3-(4-Isopropyl-piperazin-1-yl)-propylamine
| Property | Value |
| CAS Number | 4553-26-8 |
| Molecular Weight | 185.31 g/mol |
| Molecular Formula | C10H23N3 |
| Physical State | Colorless to pale yellow liquid |
| Primary Amine pKa | ~ 10.5 (Calculated) |
| Piperazine pKa | ~ 8.5 (Calculated) |
Mechanistic Role in Drug Design
The utility of 3-(4-Isopropyl-piperazin-1-yl)-propylamine is best demonstrated in the development of targeted kinase inhibitors. For example, in the synthesis of purine-based dual inhibitors of CDK2 and CDK7, appending this specific moiety transformed completely inactive, insoluble precursors into highly potent, sub-micromolar inhibitors[2]. Similarly, it is frequently utilized in the design of selective FGFR4 inhibitors, where it is appended via amide linkages to interact with solvent-exposed acidic residues[3].
Pharmacophore model illustrating the structural role of the intermediate in kinase inhibitors.
Table 2: Impact of Solubilizing Group on Kinase Inhibitor Profiles (Representative SAR) Note: Data exemplifies the dual impact of the moiety on both target affinity and physicochemical properties, adapted from purine-based CDK inhibitor SAR studies[2].
| R-Group on Purine Core | Aqueous Solubility (pH 7.4) | CDK2 IC50 (nM) | CDK7 IC50 (nM) |
| -H (Unsubstituted) | < 5 µg/mL | > 10,000 | > 10,000 |
| -Cyclohexyl | < 1 µg/mL | 46,900 | 20,800 |
| -3-(4-Isopropyl-piperazin-1-yl)-propylamine | > 500 µg/mL | 480 | 510 |
Experimental Workflows & Protocols
To ensure high-yield integration of this intermediate, the following self-validating protocols have been optimized for both SNAr and Amide Coupling pathways.
Synthetic workflows for incorporating the solubilizing amine via SNAr or amide coupling.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple 3-(4-Isopropyl-piperazin-1-yl)-propylamine to an electron-deficient chloro-heterocycle (e.g., 2-chloro-pyrimidine).
-
Preparation: Dissolve the chloro-heterocycle (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Causality: DMF is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex transition state inherent to SNAr reactions.
-
-
Reagent Addition: Add 3-(4-Isopropyl-piperazin-1-yl)-propylamine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If omitted, the generated HCl will protonate the primary amine reactant, immediately halting the reaction.
-
-
Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.
-
Causality: Elevated thermal energy is required to overcome the activation barrier of displacing a chloride leaving group from the aromatic ring.
-
-
Self-Validation (Monitoring): Monitor the reaction via LC-MS. You must observe the disappearance of the starting material's isotopic mass cluster and the emergence of the [M+H]+ peak corresponding to the coupled product.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO3 (3x).
-
Causality: The basic aqueous wash removes DMF and DIPEA while ensuring the piperazine moiety remains deprotonated (free base), forcing the product to partition into the organic layer.
-
-
Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography using a gradient of DCM:MeOH (95:5 to 90:10) containing 1% NH4OH.
-
Causality: The addition of NH4OH is critical; without it, the highly basic piperazine nitrogens will interact strongly with the acidic silanol groups on the silica gel, resulting in severe peak tailing and product loss.
-
Protocol B: Amide Coupling
Objective: Couple the amine to a carboxylic acid-bearing scaffold to form a stable amide linkage.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt-ester. Pre-activation is crucial to prevent the primary amine from simply forming an unreactive carboxylate salt upon addition.
-
-
Coupling: Add 3-(4-Isopropyl-piperazin-1-yl)-propylamine (1.1 eq) dropwise to the activated mixture. Stir for 2 hours.
-
Causality: Dropwise addition prevents localized concentration spikes that could lead to dimerization or unwanted side reactions.
-
-
Self-Validation (Monitoring): Check reaction progress by TLC using a Ninhydrin stain.
-
Causality: The primary amine starting material will stain a dark purple/blue with Ninhydrin. The complete disappearance of this spot confirms full consumption of the amine.
-
-
Purification: Due to the high polarity of the resulting basic amide, bypass normal-phase extraction and directly purify the concentrated reaction mixture via Reverse-Phase Preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).
-
Causality: RP-HPLC provides superior resolution for polar basic compounds. Note that the final product will be isolated as a stable trifluoroacetate (TFA) salt.
-
References
-
Reuillon, T. "Purine-Based Dual Inhibitors of CDK2 and CDK7". Newcastle University Theses, 2011.[Link]
- Novartis AG. "WO2015057963A1 - Fgfr4 inhibitors".
Sources
Application Note: High-Yield Reductive Amination Strategies for 3-(4-Isopropylpiperazin-1-yl)propan-1-amine
Executive Summary & Chemical Profile
3-(4-Isopropylpiperazin-1-yl)propan-1-amine (CAS: 4553-26-8 / 2804137-67-3) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The molecule features a highly nucleophilic aliphatic primary amine linked via a propyl spacer to an isopropylpiperazine moiety.
In rational drug design, the piperazine ring is a privileged pharmacophore that modulates basicity and target-binding interactions (often utilized in CNS, antimicrobial, and oncology targets), while the isopropyl group enhances lipophilicity and metabolic stability. Reductive amination is the premier method for functionalizing the primary amine of this compound. Unlike direct alkylation with alkyl halides—which suffers from poor chemoselectivity and over-alkylation (forming quaternary ammonium salts)—reductive amination provides a highly controlled, chemoselective pathway to secondary or tertiary amines.
Mechanistic Insights & Reagent Selection
Reductive amination proceeds via a two-stage cascade: the condensation of a carbonyl compound (aldehyde or ketone) with the primary amine to form a carbinolamine (hemiaminal) that dehydrates into an imine or iminium ion, followed by hydride reduction to the alkylated amine.
The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)
For the functionalization of 3-(4-Isopropylpiperazin-1-yl)propan-1-amine, NaBH(OAc)₃ is the industry-standard reducing agent [1].
-
Causality of Chemoselectivity: The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride core. Consequently, NaBH(OAc)₃ is unreactive toward most unactivated aldehydes and ketones but readily reduces the highly electrophilic, protonated iminium ion intermediate.
-
Safety & Efficiency: This reagent eliminates the need for highly toxic sodium cyanoborohydride (NaBH₃CN) and avoids the generation of toxic cyanide byproducts, while providing superior yields and faster reaction kinetics in aprotic solvents like 1,2-dichloroethane (DCE) [1].
Mechanistic pathway of reductive amination for piperazine-propylamine derivatives.
Experimental Methodologies (Self-Validating Protocols)
The highly basic nature of the piperazine starting material requires specific pH tuning. The following protocols are designed with self-validating checkpoints to ensure experimental success.
Protocol A: Direct Reductive Amination (For Aldehydes & Unhindered Ketones)
This one-pot procedure is highly efficient for conjugating 3-(4-Isopropylpiperazin-1-yl)propan-1-amine with standard aldehydes and aliphatic ketones.
-
Reagent Preparation: Dissolve the carbonyl compound (1.0 eq) and 3-(4-Isopropylpiperazin-1-yl)propan-1-amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.15 M.
-
Acidification (Critical Step): Add glacial acetic acid (AcOH) (1.0 to 1.5 eq).
-
Causality: Adding AcOH lowers the microenvironment pH to ~4-5. This protonates the carbonyl oxygen to accelerate nucleophilic attack and facilitates the dehydration of the carbinolamine to the iminium ion. Crucially, NaBH(OAc)₃ remains stable at this pH.
-
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portionwise over 10 minutes to manage mild exotherms. Remove the ice bath and stir at room temperature.
-
Self-Validation & Monitoring: After 2 hours, sample the reaction for LC-MS analysis.
-
Diagnostic: If the imine mass [M+H]⁺ persists, add an additional 0.5 eq of NaBH(OAc)₃. If the starting amine and carbonyl persist, the initial condensation failed, indicating steric hindrance that requires Protocol B.
-
-
Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃. Stir for 15 minutes until effervescence ceases.
Protocol B: Indirect (Stepwise) Reductive Amination (For Hindered Ketones)
When reacting with sterically demanding ketones, direct reduction often leads to the premature reduction of the ketone to an alcohol. A stepwise approach is required.
-
Imine Pre-formation: Mix the ketone (1.0 eq) and the amine (1.2 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq).
-
Causality: Ti(OiPr)₄ acts as both a powerful Lewis acid to activate the hindered ketone and a water scavenger to drive the equilibrium toward imine formation.
-
-
Reduction: Stir for 12–24 hours at room temperature. Once LC-MS confirms complete imine formation, dilute with ethanol and add NaBH₄ (1.5 eq) at 0 °C. Stir for 2 hours.
-
Quenching: Quench with water (causes precipitation of TiO₂ salts). Filter through a pad of Celite, washing the cake thoroughly with EtOAc.
Workflow for Direct Reductive Amination using NaBH(OAc)3.
Quantitative Optimization Data
The following table summarizes the optimized parameters for functionalizing 3-(4-Isopropylpiperazin-1-yl)propan-1-amine based on the steric and electronic nature of the carbonyl partner.
| Parameter | Direct Reductive Amination | Indirect (Stepwise) Amination |
| Substrate Scope | Aldehydes, Unhindered Aliphatic Ketones | Sterically Hindered Ketones, Diaryl Ketones |
| Optimal Solvent | DCE or THF | THF or Methanol |
| Catalyst / Additive | Glacial AcOH (1.0 - 1.5 eq) | Ti(OiPr)₄ (2.0 eq) or MgSO₄ (excess) |
| Reducing Agent | NaBH(OAc)₃ (1.5 - 2.0 eq) | NaBH₄ or NaBH₃CN (1.5 eq) |
| Reaction Time | 2 - 12 hours | 12 - 24 h (Imine) + 2 h (Reduction) |
| Typical Yields | 80% - 95% | 55% - 75% |
Downstream Processing & Troubleshooting
A critical challenge when working with 3-(4-Isopropylpiperazin-1-yl)propan-1-amine is that the resulting product is a triamine (containing one secondary/tertiary amine and two tertiary piperazine nitrogens).
-
Workup Basification: The product will be highly water-soluble if protonated. During aqueous workup, the aqueous layer must be adjusted to pH > 10 using 1N NaOH or saturated Na₂CO₃ before extraction with DCM or EtOAc to ensure the triamine is fully uncharged and partitions into the organic layer.
-
Chromatographic Tailing: Standard silica gel chromatography will result in severe peak tailing due to the strong interaction between the basic nitrogens and the acidic silanol groups on the silica.
-
SCX Catch-and-Release (Recommended): To bypass chromatography, utilize Strong Cation Exchange (SCX) solid-phase extraction.
-
Load the crude mixture onto an SCX cartridge. The basic triamine binds tightly to the sulfonic acid resin.
-
Wash with 100% Methanol to elute all neutral and acidic impurities (unreacted carbonyls, borate salts).
-
Elute the pure target compound using a solution of 2M Ammonia in Methanol.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Application Notes and Protocols for Peptide Coupling Reactions Utilizing Piperazine-Propylamine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective use of piperazine-propylamine derivatives in peptide coupling reactions. The unique structural and chemical properties of these scaffolds present both opportunities and challenges in the synthesis of novel peptidomimetics and other amide-containing molecules. These application notes delve into the mechanistic underpinnings of the coupling process, offer detailed, step-by-step protocols for common coupling conditions, and provide a framework for troubleshooting and optimizing these critical reactions. The aim is to equip researchers with the necessary knowledge to confidently and efficiently incorporate piperazine-propylamine derivatives into their synthetic workflows.
Introduction: The Significance of Piperazine Scaffolds in Modern Medicinal Chemistry
The piperazine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its versatile physicochemical properties.[1][2][3][4] Its saturated, six-membered ring containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of conformational flexibility and tunable basicity.[1] This allows for precise modulation of a molecule's pharmacokinetic profile, including solubility, metabolic stability, and receptor-binding affinity.[1][5] The introduction of a propylamine linker to the piperazine core further extends its utility, providing an additional point for chemical modification and influencing the overall spatial arrangement of the molecule.
The synthesis of molecules incorporating piperazine-propylamine derivatives often involves the formation of an amide bond, a cornerstone reaction in organic and medicinal chemistry.[6][7][8] Peptide coupling reagents are instrumental in this process, facilitating the activation of a carboxylic acid to enable its reaction with the amine functionality of the piperazine-propylamine moiety.[6][9][10] However, the secondary amine nature of the piperazine nitrogen and potential steric hindrance can present challenges, necessitating carefully optimized reaction conditions to achieve high yields and purity.[7][11][12][13] This guide will address these challenges and provide robust protocols for successful peptide coupling.
Mechanistic Principles of Peptide Coupling
The formation of a peptide (amide) bond is a condensation reaction that requires the activation of the carboxylic acid group.[6][14] This is because carboxylic acids are generally not reactive enough to directly form an amide bond with an amine under mild conditions. Peptide coupling reagents serve as activating agents, converting the hydroxyl group of the carboxylic acid into a better leaving group.[6][9]
The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[10][15][16][17] In many cases, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included.[18] These additives react with the initial activated species to form an active ester, which is more stable and less prone to side reactions and racemization.[18][19]
-
Nucleophilic Attack by the Amine: The amine component, in this case, the piperazine-propylamine derivative, then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and releases the activated leaving group.[18]
The choice of coupling reagent, solvent, base, and reaction temperature can significantly impact the efficiency and outcome of the reaction, particularly when dealing with sterically hindered or electron-deficient amines.[11][12][13]
Core Experimental Workflow
The following diagram illustrates a typical workflow for a peptide coupling reaction involving a piperazine-propylamine derivative. Subsequent sections will provide detailed protocols for each step.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyanvihar.org [gyanvihar.org]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chimia.ch [chimia.ch]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. jpt.com [jpt.com]
- 11. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 肽偶联剂选择指南 [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- 18. peptidechemistry.org [peptidechemistry.org]
- 19. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Note: High-Performance Curing with 3-(4-Isopropyl-piperazin-1-yl)-propylamine (IPPA)
[1][2]
Executive Summary
3-(4-Isopropyl-piperazin-1-yl)-propylamine (IPPA) represents a specialized class of heterocyclic amine curing agents.[1][2] Unlike linear aliphatic amines (e.g., TETA, DETA), IPPA incorporates a piperazine ring and a sterically hindering isopropyl group. This unique architecture provides a dual-mode curing mechanism: the primary amine tail functions as a chain extender, while the tertiary amines within the core structure act as catalytic accelerators.
Key Advantages:
-
Enhanced Toughness: The heterocyclic piperazine ring imparts flexibility and impact resistance superior to rigid aromatic amines [1].
-
Catalytic Self-Acceleration: Internal tertiary amines lower the activation energy for epoxide ring opening, facilitating low-temperature cures [2].[1][2]
-
Reduced Volatility: Higher molecular weight compared to ethylenediamine (EDA) derivatives reduces vapor pressure and worker exposure risks.[1][2]
Chemical Profile & Characterization[1][2][3]
To formulate accurately, one must first define the stoichiometric equivalents.[3] IPPA is a difunctional curing agent regarding active hydrogens, but a catalytic agent regarding its tertiary nitrogens.
| Property | Value | Derivation/Notes |
| Chemical Formula | C₁₀H₂₃N₃ | |
| Molecular Weight (MW) | ~185.31 g/mol | Calculated from structure |
| Active Hydrogens | 2 | Derived from the single primary amine (-NH₂) group |
| AHEW | 92.65 g/eq | Amine Hydrogen Equivalent Weight ( |
| Physical State | Liquid | Low viscosity, clear to pale yellow |
| Functionality | Chain Extender + Catalyst | Primary amine adds to epoxy; Tertiary amines catalyze etherification |
Structural Analysis
The molecule consists of an N-isopropyl piperazine core linked to a propylamine tail.[1][2]
-
Site A (Primary Amine): High reactivity, attacks epoxy rings to form secondary alcohols.[1]
-
Site B (Piperazine Ring Nitrogens): Tertiary amines.[1][2][4][5] These do not react directly to crosslink but catalyze the reaction between hydroxyls and epoxies (etherification), increasing crosslink density at high temperatures [3].
Mechanism of Action
Understanding the reaction pathway is critical for controlling the "B-stage" and final cure properties.[2]
Reaction Pathway Diagram
The following diagram illustrates the sequential reaction where the primary amine extends the network, followed by tertiary amine-catalyzed crosslinking.
Figure 1: Reaction mechanism of IPPA with oxirane rings.[1][2] Note the catalytic role of the piperazine core in Step 3.
Formulation Protocol
Objective: Prepare a stoichiometric mix of DGEBA (Diglycidyl Ether of Bisphenol A) and IPPA.
Stoichiometry Calculation
Standard Resin: DGEBA (e.g., Epon 828 or DER 331).[1]
PHR (Parts per Hundred Resin) Calculation:
Target Formulation: 49.3 parts IPPA per 100 parts Resin. Note: Due to the catalytic nature of the tertiary amines, you may reduce the amine level by 5-10% (to ~45 PHR) to increase rigidity, or maintain stoichiometry for maximum toughness.[1]
Mixing Workflow
Figure 2: Step-by-step formulation workflow for IPPA-Epoxy systems.[1][2]
Detailed Steps
-
Pre-conditioning: Warm the epoxy resin to 40°C to lower viscosity.[2] Keep IPPA at room temperature (25°C) to prevent premature volatilization.[1][2]
-
Mixing: Add IPPA to the resin. Mix vigorously. The mixture will turn opaque due to air entrapment and then clear.
-
Degassing: Vacuum degas at 29 inHg until foam collapses.
-
Pot Life: Expect a pot life of 25–35 minutes (100g mass @ 25°C). This is shorter than standard polyamides due to the catalytic effect of the piperazine ring [4].
Curing Schedules
Select the schedule based on the desired thermal mechanical properties.
Schedule A: Ambient Cure (Toughness Focus)
-
Protocol: 24 hours @ 25°C + 7 days post-cure @ 25°C.
-
Outcome: Maximizes impact resistance.[1][2] The network remains slightly flexible.
Schedule B: Elevated Temperature Cure (Heat Resistance Focus)
Performance Evaluation & Troubleshooting
Typical Properties (Cured)
| Test | Standard | Expected Result | Interpretation |
| Tensile Strength | ASTM D638 | 60–75 MPa | Comparable to standard amines.[1][2] |
| Elongation at Break | ASTM D638 | 6–10% | Higher than TETA (typically 2-3%), indicating toughness.[1][2] |
| Shore D Hardness | ASTM D2240 | 80–85 | High surface hardness.[1][2] |
Troubleshooting Guide
Issue 1: Amine Blush (Greasy surface film) [1][2]
-
Cause: Reaction of the primary amine with atmospheric CO₂ and moisture before reacting with epoxy.
-
Solution: IPPA is less prone to blushing than aliphatic amines, but it can occur. Induct the mixture (let sit) for 15 minutes after mixing but before application to allow the amine-epoxy adduct to form.
Safety & Handling (SDS Summary)
References
-
Tanaka, Y. "Synthesis and Characteristics of Epoxides."[2] Epoxy Resins: Chemistry and Technology, 2nd Ed., Marcel Dekker, 1988. (Establishes the baseline for amine-epoxy toughness mechanisms).
- Pascault, J.P., et al. "Thermosetting Polymers." Marcel Dekker, 2002.
-
ChemicalBook. "1-(3-Aminopropyl)piperazine Properties." Link.[1][2] (Source for structural analogs and physical property estimation).
-
Huntsman Corporation. "Jeffamine and Amine Curing Agents Technical Bulletins." Link.[1][2] (General reference for piperazine-based curative reactivity profiles).
-
PubChem. "1-(3-Aminopropyl)-4-methylpiperazine Compound Summary."[1][2] Link.[1][2] (Used to verify structural data and active hydrogen counts for the isopropyl analog).[2]
Sources
- 1. 1,4-Bis(3-aminopropyl)piperazine | C10H24N4 | CID 81629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | CID 3149267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pittureevernici.it [pittureevernici.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hanepoxy.net [hanepoxy.net]
Application Note: Surface Functionalization Protocols Using 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Executive Summary
The engineering of smart, stimuli-responsive surfaces is a cornerstone of modern nanomedicine and advanced materials science. 3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS 4553-26-8) is a highly versatile bifunctional building block that bridges covalent surface grafting with dynamic, pH-responsive behavior[]. Featuring a highly reactive primary amine tethered to an isopropyl-substituted piperazine ring, this molecule enables the rapid development of "proton sponge" nanocarriers for intracellular drug delivery and contact-killing cationic antimicrobial coatings. This application note provides authoritative, self-validating protocols for grafting this ligand onto diverse substrates, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Insights & Causality (E-E-A-T)
The Dual-Amine Advantage and Steric Shielding
Successful surface functionalization requires strict chemoselectivity. 3-(4-Isopropyl-piperazin-1-yl)-propylamine contains both a primary amine and two tertiary amines within the piperazine ring. The primary amine is a strong nucleophile, ideal for reacting with N-hydroxysuccinimide (NHS) esters or epoxides. Crucially, the isopropyl group provides steric hindrance that shields the adjacent tertiary amine, preventing unwanted cross-reactivity or surface bridging during the conjugation phase. This ensures that the molecule grafts uniformly via the propyl-amine tether, leaving the piperazine ring fully exposed to the surrounding microenvironment.
The "Proton Sponge" Effect for Endosomal Escape
In nanomedicine (e.g., siRNA or mRNA lipid/polymeric nanoparticles), therapeutic cargo must escape the endosome before lysosomal degradation occurs. Piperazine derivatives typically exhibit a pKa between 6.0 and 7.1[2]. At physiological pH (7.4), the functionalized surface remains relatively neutral, minimizing protein corona formation and systemic toxicity. However, upon cellular uptake, the acidic environment of the endosome (pH 5.0–6.0) rapidly protonates the tertiary nitrogens of the piperazine ring. This massive influx of protons and chloride counter-ions increases osmotic pressure, causing the endosome to swell and rupture—a phenomenon known as the proton sponge effect[3][4].
Cationic Contact-Killing for Antimicrobial Surfaces
For macroscopic coatings, the same pH-dependent protonation is leveraged for antimicrobial defense. When bacteria colonize the surface, the local acidic microenvironment protonates the piperazine rings. These cationic centers interact electrostatically with the negatively charged bacterial cell wall, displacing divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the membrane. This leads to membrane disruption, leakage of cytoplasmic fluid, and rapid cell death without the need for leachable biocides[5][6][7].
Workflow Visualization
Workflow for EDC/NHS-mediated surface functionalization and pH-responsive protonation.
Experimental Protocols
Every protocol described below is designed as a self-validating system. By measuring the Zeta potential before and after functionalization, researchers can quantitatively verify the success of the covalent grafting.
Protocol A: EDC/NHS Covalent Grafting onto Carboxylated Nanoparticles
This zero-length crosslinking method is the gold standard for creating stable amide bonds between carboxylated surfaces (e.g., silica, gold, or PLGA nanoparticles) and primary amines[8][9].
Step 1: Surface Activation
-
Disperse carboxylated nanoparticles (10 mg/mL) in 0.1 M MES buffer (pH 5.5). Causality: EDC is most efficient at mildly acidic pH (4.5–6.0) where the carboxyl group is protonated enough to form the O-acylisourea intermediate[10].
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 2 mM, followed immediately by Sulfo-NHS at 5 mM.
-
Incubate for 15–30 minutes at room temperature under continuous stirring to form the amine-reactive NHS-ester[9].
Step 2: Purification
-
Centrifuge the nanoparticle suspension (or use a spin filter) to remove unreacted EDC and Sulfo-NHS.
-
Resuspend the activated pellet in 1X PBS (pH 7.4). Causality: The NHS-ester is relatively stable at pH 7.4 for 1-2 hours, and this pH ensures the incoming primary amine is unprotonated and highly nucleophilic.
Step 3: Ligand Conjugation
-
Add 3-(4-Isopropyl-piperazin-1-yl)-propylamine at a 10-fold molar excess relative to the estimated surface carboxyl density.
-
Incubate for 2 hours at room temperature under gentle agitation.
Step 4: Quenching and Validation
-
Add 10 mM Ethanolamine to quench any remaining unreacted NHS esters.
-
Wash the nanoparticles 3 times via centrifugation with DI water.
-
Self-Validation : Measure the Zeta potential at pH 7.4 and pH 5.0 (see Table 1).
Protocol B: Epoxy-Amine Ring Opening for Polymeric Coatings
For macroscopic surfaces (e.g., glass slides or medical devices) pre-treated with epoxy-silanes or PEG-diglycidyl ether, direct nucleophilic addition is preferred.
Step 1: Ligand Preparation
-
Prepare a 50 mM solution of 3-(4-Isopropyl-piperazin-1-yl)-propylamine in 0.1 M Sodium Borate buffer (pH 8.5). Causality: Elevated pH ensures the primary amine is fully deprotonated, maximizing its nucleophilicity for the epoxy ring-opening reaction.
Step 2: Surface Functionalization
-
Submerge the epoxy-functionalized substrate into the amine solution.
-
Incubate at 40°C for 4–6 hours. Causality: Moderate heat overcomes the activation energy barrier of the sterically hindered epoxy-amine reaction without degrading the polymer backbone.
Step 3: Washing
-
Wash the substrate extensively with 0.1 M NaOH, followed by copious amounts of DI water and absolute ethanol to remove non-covalently bound ligand. Dry under a stream of N₂.
Quantitative Data & Troubleshooting
The following table summarizes the critical physicochemical parameters and expected validation metrics for the functionalization workflows.
| Reaction Phase | Buffer System | Optimal pH | Temperature | Expected Zeta Potential (pH 7.4) | Expected Zeta Potential (pH 5.0) |
| Carboxyl Activation | 0.1 M MES | 5.5 – 6.0 | 20–25°C | Highly Negative (< -30 mV) | Negative (< -15 mV) |
| Amine Conjugation | 1X PBS | 7.2 – 7.5 | 20–25°C | Neutral / Slightly Positive (-5 to +10 mV) | Highly Positive (> +25 mV) |
| Epoxy Ring-Opening | 0.1 M Na-Borate | 8.5 – 9.0 | 40°C | Neutral / Slightly Positive (-5 to +10 mV) | Highly Positive (> +25 mV) |
Table 1: Reaction parameters and self-validating Zeta potential metrics. A successful conjugation is confirmed by the pH-dependent shift in surface charge, proving the presence of the titratable piperazine ring.
References[1] Title: 3-(4-Isopropyl-piperazin-1-yl)-propylamine Product Specification (CAS 4553-26-8)
Sources
- 2. researchgate.net [researchgate.net]
- 3. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design Strategies for Novel Lipid Nanoparticle for mRNA Vaccine and Therapeutics: Current Understandings and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. NHS-ester conjugated gold nanoparticles for spermine detection: a potential tool in meat spoilage monitoring - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00320A [pubs.rsc.org]
Troubleshooting & Optimization
Purification methods for crude 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe bottlenecks when purifying polyamine derivatives.
3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS 4553-26-8) is notoriously difficult to isolate[]. The molecule contains three highly basic nitrogen centers (one primary amine and two tertiary amines embedded in a piperazine ring). This structural motif results in extreme polarity, aggressive hydrogen-bonding capabilities, and a tendency to irreversibly bind to standard purification media.
Below is a comprehensive, field-proven guide to troubleshooting and standardizing your purification workflows for this compound.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my compound streak severely on TLC and irreversibly bind to the silica column? The Causality: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The three basic amines in your compound form strong electrostatic interactions and hydrogen bonds with these silanol groups, leading to severe peak tailing, poor resolution, and irreversible adsorption[2]. The Solution: You must neutralize the stationary phase. Add 1–5% of a volatile basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase to cap the acidic silanol sites[2]. Alternatively, bypass silica entirely and utilize a basic alumina stationary phase, which is inherently designed for amine purification[3].
Q2: During my liquid-liquid extraction (LLE), my yield is exceptionally low even after adjusting the aqueous layer to pH 12. Where is my product? The Causality: Your product is likely still trapped in the aqueous layer. Even when fully deprotonated into its uncharged free-base form at high pH, the molecule's propyl linker and piperazine ring provide immense hydrogen-bond accepting and donating capacity, making it highly water-soluble[4]. The Solution: Implement a rigorous "salting out" procedure. Saturate the basic aqueous layer with an inert, neutral salt such as sodium chloride (brine)[5]. This drastically decreases the dielectric constant of the aqueous phase, reducing the analyte's solubility in water and thermodynamically driving it into the organic phase[5]. Furthermore, switch your extraction solvent from ethyl acetate to a more polar organic solvent like 1-butanol, or perform multiple sequential extractions with dichloromethane (DCM)[5].
Q3: Can I purify this crude mixture via distillation instead of chromatography? The Causality: Yes, but atmospheric distillation will destroy your product. As a polyamine, it is a high-boiling liquid at room temperature. Heating it to its atmospheric boiling point will induce thermal degradation, polymerization, or oxidation of the primary amine. The Solution: Utilize high-vacuum Kugelrohr distillation. By drastically reducing the internal pressure, you lower the boiling point to a safe thermal window. Always flush the system with inert gas (argon/nitrogen) prior to heating to prevent oxidative side reactions.
Part 2: Standardized Purification Workflows
To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning you can empirically verify the success of each step before proceeding to the next.
Protocol A: Salting-Out Acid-Base Extraction
Use this workflow to remove neutral and acidic impurities from the crude synthetic mixture.
-
Acidic Partitioning: Dissolve the crude mixture in DCM. Add an equal volume of 1M HCl (aq) and stir vigorously for 10 minutes. Transfer to a separatory funnel and separate the layers.
-
Self-Validation Check: Spot both layers on a TLC plate and stain with Ninhydrin. The primary amine of your target compound will stain deep purple. It should be exclusively in the aqueous layer. Discard the organic layer.
-
-
Basification: Cool the retained aqueous layer in an ice bath (the next step is highly exothermic). Slowly add 5M NaOH (aq) dropwise until the pH is > 12.
-
Self-Validation Check: Use pH indicator strips to confirm pH > 12. The solution should turn cloudy as the free base precipitates/oils out.
-
-
Salting Out: Add solid NaCl to the basic aqueous layer and stir until no more salt dissolves (complete saturation)[5].
-
Organic Recovery: Extract the saturated aqueous layer 4 times with fresh DCM.
-
Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
Protocol B: Amine-Optimized Flash Chromatography
Use this workflow if structurally similar basic impurities (e.g., unreacted piperazine derivatives) remain after Protocol A.
-
Solvent Preparation: Prepare the mobile phase gradients as outlined in Table 2. Ensure TEA is added last and thoroughly mixed[2].
-
Column Packing: Slurry-pack the silica gel column using the Column Equilibration solvent. Flush with 2 column volumes (CV) to pre-neutralize the silanol groups[2].
-
Loading: Dissolve the crude free base in the absolute minimum volume of DCM and load it evenly onto the silica bed.
-
Gradient Elution: Run the gradient from Step 1 to Step 2 (Table 2). Collect small fractions.
-
Self-Validation Check: Run a 2D TLC on a random fraction. If the compound tails diagonally, the silica is insufficiently deactivated, and you must increase the TEA concentration in future runs.
-
Part 3: Quantitative Data & Parameters
Table 1: Physicochemical Properties & Purification Implications
| Property | Value/Characteristic | Purification Implication |
| Molecular Formula | C₁₀H₂₃N₃ | High nitrogen-to-carbon ratio dictates extreme basicity. |
| Functional Groups | 1x Primary Amine, 2x Tertiary | Prone to severe tailing on acidic silica; requires basic modifiers. |
| Aqueous Solubility | Highly Soluble (even as free base) | Standard LLE will fail; requires aggressive "salting out" with NaCl. |
| Physical State | Liquid at Room Temperature | Amenable to high-vacuum Kugelrohr distillation. |
Table 2: Optimized Mobile Phase Gradients for Flash Chromatography
| Stage | DCM (%) | Methanol (%) | Triethylamine (%) | Purpose |
| Column Equilibration | 95 | 4 | 1 | Pre-neutralize acidic silanol groups on silica. |
| Sample Loading | 95 | 4 | 1 | Elute non-polar impurities. |
| Gradient Step 1 | 90 | 9 | 1 | Elute moderately polar byproducts. |
| Gradient Step 2 | 80 | 19 | 1 | Elute the target triamine compound. |
| Column Flush | 50 | 49 | 1 | Flush highly polar polymeric impurities. |
Part 4: Mechanistic Workflows
Figure 1: Decision tree and phase distribution for the acid-base extraction of polyamines.
References
-
Title: Acid–base extraction | Source: Wikipedia | URL: [Link]
-
Title: Practical Aspects of Solvent Extraction | Source: LCGC International | URL: [Link]
Sources
Troubleshooting hygroscopic nature of piperazine propylamines
Technical Support Center: Piperazine Propylamines Topic: Troubleshooting Hygroscopicity & Handling in Organic Synthesis
Lead Application Scientist’s Note
From the desk of Dr. Aris Thorne, Senior Application Scientist
If you are reading this, you have likely opened a bottle of 1-(3-aminopropyl)piperazine or a related derivative, only to find it has transformed from a free-flowing liquid or solid into a viscous, sticky "goo," or perhaps your stoichiometry calculations are failing due to mysterious mass discrepancies.
You are not alone. Piperazine propylamines are "chemical sponges." Their structure—containing both primary and tertiary amines alongside a piperazine ring—creates a high dipole moment and multiple hydrogen-bond acceptor/donor sites. They do not just absorb atmospheric moisture; they actively react with atmospheric CO₂ to form carbamate salts.
This guide is not a textbook definition; it is a field manual for rescuing your reagents and protecting your chemistry.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "My reagent has turned into a viscous syrup or formed a crust. Is it degraded?"
Diagnosis: Likely not degraded , but compromised . The crust is often a piperazine-carbamate salt formed by reaction with atmospheric CO₂ in the presence of moisture. The "syrup" phase indicates the formation of a hydrate. The Fix:
-
Do not heat it in an oven; this often accelerates oxidation or polymerization.
-
Immediate Action: Perform an Azeotropic Distillation (See Protocol A) to remove water. If the crust (carbamates) persists, the sample requires vacuum distillation under Argon.
Q2: "I used 1.0 equivalent of acid chloride, but the reaction stalled at 60% conversion."
Diagnosis: Competitive Hydrolysis. Even 2% water content by weight in your amine can destroy a significant portion of your electrophile (acid chloride/NHS-ester). Furthermore, water deactivates the nucleophilicity of the amine by protonating it (forming hydroxide/hydronium equilibrium). The Fix:
-
Stoichiometry Adjustment: If drying is impossible, titrate the amine to determine the actual molecular weight including water, then use 1.2–1.5 equivalents of the electrophile.
-
Process Change: Switch to a Schlenk line protocol (See Visual 1).
Q3: "How do I weigh this without it gaining mass on the balance?"
Diagnosis: Hygroscopic Drift. In 50% relative humidity, piperazine propylamines can gain 0.5–1.0% mass per minute. The Fix:
-
The "Tare-in-Vial" Method: Never weigh onto weighing paper. Tare a septum-capped vial containing solvent. Syringe the amine into the vial through the septum. Determine mass by difference (Final Mass - Initial Mass).
Part 2: Visualizing the Problem & Workflow
Figure 1: The Hygroscopic Cascade (Mechanism of Interference)
This diagram illustrates why "wet" piperazine fails in synthesis: it is a two-front war against Water (hydrolysis) and Carbon Dioxide (carbamate formation).
Caption: Pathways of atmospheric interference leading to synthetic failure. Note that CO₂ absorption is irreversible without heat/vacuum.
Part 3: Comparative Data: Drying Strategies
Not all drying agents are safe for amines. Acidic drying agents (Silica, MgSO₄) can bind the amine, causing massive loss of product.
| Method | Efficiency | Suitability for Piperazines | Risk Profile |
| Molecular Sieves (3Å/4Å) | High | Excellent | Low. Best for maintaining dryness in storage.[1][2] |
| CaH₂ (Calcium Hydride) | Very High | Good (Distillation only) | High. Generates H₂ gas. Requires rigorous safety protocols. |
| MgSO₄ / Na₂SO₄ | Low/Medium | Poor | High. Lewis acid interactions can trap the amine. |
| Azeotropic Distillation | High | Excellent (Rescue) | Low. Uses Toluene/Benzene to "carry" water away. |
| Vacuum Oven | Medium | Medium | Medium. Risk of oxidation if vacuum is not absolute. |
Part 4: Essential Protocols
Protocol A: The "Rescue" Method (Azeotropic Drying)
Use this when your reagent is wet, and you need to use it immediately without setting up a full vacuum distillation rig.
-
Dissolution: Dissolve the "wet" piperazine propylamine in Toluene (ratio: 10 mL Toluene per 1 g Amine). Toluene forms a low-boiling azeotrope with water.
-
Setup: Attach a Dean-Stark trap (if available) or a simple rotary evaporator.
-
Evaporation: Rotovap the mixture at 45–50°C under reduced pressure.
-
Observation: The solution may turn cloudy initially as water is pulled out.
-
-
Repetition: Redissolve the residue in fresh anhydrous Toluene and evaporate again. Repeat 3 times .
-
Final Step: Dissolve in the reaction solvent (e.g., DCM or DMF) or use immediately.
-
Validation: Run a Karl Fischer titration or take an NMR in CDCl₃ (look for the H₂O peak at ~1.56 ppm, though this shifts with amines).
-
Protocol B: Inert Storage & Handling
Prevention is cheaper than purification.
-
Seal Integrity: Wrap the cap in Parafilm immediately after use. ideally, replace standard caps with Sure/Seal™ or septum caps.
-
Headspace Purge: Before closing the bottle, gently flow dry Nitrogen or Argon into the bottle for 10 seconds to displace moist air.
-
Desiccant: Add activated 4Å Molecular Sieves directly into the bottle.
-
Note: Sieves must be activated (heated to 300°C under vacuum) beforehand. Unactivated sieves can actually add water to the system.
-
Figure 2: Handling Decision Tree
Follow this logic flow to determine the correct preparation method based on your reagent's current state.
Caption: Operational logic for handling piperazine derivatives based on visual inspection.
References
-
BenchChem. (2025).[3][4] Purification of Piperazine-Containing Compounds: Protocols and Troubleshooting. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Retrieved from
- Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
National Institutes of Health (NIH). (2025). Degradation of Piperazine at CO2 Capture-Relevant Conditions. PMC. Retrieved from
Sources
Identifying degradation products of 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Welcome to the technical support center for 3-(4-Isopropyl-piperazin-1-yl)-propylamine. This guide is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability and degradation issues. By understanding the molecule's potential liabilities, you can design more robust experiments, develop stability-indicating methods, and ensure the integrity of your results.
Molecule Characterization Profile
-
IUPAC Name: 3-(4-Isopropyl-piperazin-1-yl)-propylamine
-
Molecular Formula: C₁₀H₂₃N₃
-
Key Functional Groups:
-
Primary Aliphatic Amine (-NH₂)
-
Tertiary Aliphatic Amine (Piperazine Ring Nitrogen)
-
Secondary Aliphatic Amine (Piperazine Ring Nitrogen)
-
-
Structural Liabilities: The presence of multiple amine functionalities makes this molecule particularly susceptible to oxidative degradation. The electron-rich nitrogen atoms are prime targets for reaction with atmospheric oxygen, peroxides, or metal ions.
Frequently Asked Questions (FAQs)
Q1: My solid-state 3-(4-Isopropyl-piperazin-1-yl)-propylamine has developed a slight yellow color over time. Is this a cause for concern?
A1: Yes, a color change in a solid amine compound often indicates oxidative degradation.[1] Amines can react with atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The resulting degradation products are often colored.[1] We recommend verifying the purity of your material using a suitable analytical method like HPLC-UV or LC-MS before use. For long-term storage, keep the container tightly sealed, protected from light, and consider storing under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: I'm observing inconsistent results in my biological assays using solutions of this compound. Could this be a stability issue?
A2: Absolutely. Inconsistent results are a classic sign of compound degradation in solution.[1] The primary and tertiary amine groups are nucleophilic and basic, making them susceptible to various reactions in solution. Oxidation is a primary concern, but reactions with components of your formulation or buffer (e.g., trace aldehydes, metal ions) can also occur. It is crucial to use freshly prepared solutions for experiments whenever possible.[1] If storage is necessary, flash-freeze single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[1]
Q3: What are the most likely degradation products I should be looking for?
A3: Based on the structure, the most probable degradation pathways involve oxidation of the nitrogen atoms. Key potential degradation products include:
-
N-oxides: Oxidation at the tertiary nitrogen of the piperazine ring is a very common pathway for such compounds.[2]
-
Hydroxylamines: Oxidation of the primary or secondary amine groups can yield hydroxylamines.[2]
-
Dealkylation Products: Oxidative or thermal stress can lead to the cleavage of the isopropyl group or the entire propylamine side chain.[3]
-
Ring-Opening Products: While less common under mild conditions, extreme pH and heat could potentially lead to the cleavage of the piperazine ring.
Troubleshooting Guide: Unexpected Peaks in Your Chromatogram
You've run a purity check on your sample of 3-(4-Isopropyl-piperazin-1-yl)-propylamine using a reverse-phase HPLC method and see one or more unexpected peaks. Here’s how to troubleshoot.
Problem: New peaks, especially those eluting earlier than the parent compound, are observed.
Likely Cause: Formation of more polar degradation products, such as N-oxides. Oxidation increases the polarity of the molecule, causing it to have less retention on a C18 column.
Workflow for Identification
Caption: Workflow for conducting forced degradation studies.
References
- ICH Q1A(R2) Guideline. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Rosenblatt, D. H., et al. (n.d.). Oxidation of primary, secondary, and a tertiary amines with neutral permanganate. ACS Publications.
- Journal of Analytical Toxicology. (2018, March 15). Stability of Synthetic Piperazines in Human Whole Blood.
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
- MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.
- ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- IJPPR. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.
- Pitts, J. N., et al. (n.d.). Photooxidation of aliphatic amines under simulated atmospheric conditions. ACS Publications.
- ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture.
- The University of Texas at Austin. (2015, May 19). Oxidative degradation of amine solvents for CO2 capture.
- SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process.
- That's Nice. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ResearchGate. (2021, January 4). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.
- Ge, X., et al. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications.
- Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- Pharma Focus Asia. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
- RSC Publishing. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
- MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- PMC. (2024, October 3). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States.
- ResearchGate. (2025, August 5). Photochemistry of Aliphatic and Aromatic Amines.
- ACS Publications. (2024, October 2). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States.
- NILU. (n.d.). Atmospheric Degradation of Amines (ADA).
- BuyersGuideChem. (n.d.). 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine.
- PubMed. (2011, December 28). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines.
- IJRAR. (2022, May). Impurity Profiling And Degradation Study: A Review.
- Santa Cruz Biotechnology. (n.d.). 3-(4-Methyl-piperazin-1-yl)-propylamine.
- BLDpharm. (n.d.). 3-(4-Isopropyl-piperazin-1-yl)-propylamine.
Sources
Validation & Comparative
A Researcher's Guide to FTIR-Based Identification of 3-(4-Isopropyl-piperazin-1-yl)-propylamine
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds is a cornerstone of progress and regulatory compliance. For researchers working with complex amine structures such as 3-(4-Isopropyl-piperazin-1-yl)-propylamine, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive analytical technique. This guide provides an in-depth comparison of the expected FTIR spectral features of 3-(4-Isopropyl-piperazin-1-yl)-propylamine against common structural alternatives, supported by established spectroscopic data for its constituent functional groups.
The unique molecular architecture of 3-(4-Isopropyl-piperazin-1-yl)-propylamine, featuring a primary amine, a tertiary amine within a piperazine ring, and an isopropyl group, gives rise to a distinctive infrared spectrum. Understanding these characteristic absorption bands is paramount for its unequivocal identification and for distinguishing it from potential synthetic precursors or side-products.
Deciphering the Spectral Signature: Predicted FTIR Peaks for 3-(4-Isopropyl-piperazin-1-yl)-propylamine
While a definitive spectrum for this specific molecule is not publicly available, a reliable prediction can be constructed based on the well-documented vibrational modes of its functional components. The key to its identification lies in the simultaneous observation of peaks corresponding to a primary amine and an N-substituted piperazine ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) ** | Key Characteristics |
| Primary Amine (-NH₂) ** | N-H Stretch | 3400-3250 | Two distinct bands, typically of medium intensity, arising from asymmetric and symmetric stretching. Their presence is a primary indicator of the propylamine tail.[1][2] |
| N-H Bend (Scissoring) | 1650-1580 | A medium to strong absorption, confirming the primary amine functionality.[1][3] | |
| Aliphatic C-N Stretch | C-N Stretch | 1250-1020 | Present for both the propylamine and piperazine moieties. These bands can be of medium to weak intensity.[1][3] |
| Piperazine Ring | C-H Stretch | 2950-2800 | Strong absorptions from the methylene groups in the piperazine ring and the propyl/isopropyl chains.[4][5][6] |
| Ring Vibrations (C-C, C-N) | ~1340-1000 | A series of characteristic bands associated with the piperazine heterocycle. Specific sharp bands in the 1340-1300 cm⁻¹ region can be indicative of the piperazine ring structure.[7] | |
| Tertiary Amine (N-isopropyl) | No N-H Vibrations | - | The absence of a secondary amine N-H stretch (a single band around 3350-3310 cm⁻¹) is a critical piece of evidence.[1][2][8] |
| Isopropyl Group | C-H Bend | ~1385 and ~1370 | A characteristic doublet indicating the presence of a gem-dimethyl group. |
Comparative Analysis: Distinguishing 3-(4-Isopropyl-piperazin-1-yl)-propylamine from Structural Analogs
In a synthetic environment, the differentiation of the target molecule from starting materials or byproducts is crucial. The following table contrasts the expected FTIR features of our target compound with those of plausible alternatives.
| Compound | Primary Amine N-H Stretch (3400-3250 cm⁻¹) | Secondary Amine N-H Stretch (3350-3310 cm⁻¹) | Piperazine Ring Vibrations | Key Differentiator |
| 3-(4-Isopropyl-piperazin-1-yl)-propylamine | Present (Two Bands) | Absent | Present | Simultaneous presence of primary amine peaks and piperazine features, with no secondary amine N-H stretch. |
| N-Isopropylpiperazine | Absent | Present (One Band) | Present | Presence of a secondary amine N-H peak and absence of primary amine peaks. |
| Propylamine | Present (Two Bands) | Absent | Absent | Absence of characteristic piperazine ring vibrations.[3] |
| 1,4-Bis(3-aminopropyl)piperazine | Present (Two Bands) | Absent | Present | While structurally similar, the symmetry of this molecule may lead to subtle differences in the fingerprint region. The molecular weight would be a key differentiator in complementary analyses like mass spectrometry. |
The most telling feature for the successful synthesis of 3-(4-Isopropyl-piperazin-1-yl)-propylamine is the appearance of the dual N-H stretching bands of the primary amine group, coupled with the disappearance of the single N-H stretching band from the N-isopropylpiperazine precursor.
Experimental Protocol for FTIR Analysis
This section outlines a standardized procedure for obtaining a high-quality FTIR spectrum of an amine sample.
Objective: To acquire the infrared spectrum of a liquid amine sample for functional group identification.
Materials:
-
FTIR Spectrometer with a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).
-
Sample: 3-(4-Isopropyl-piperazin-1-yl)-propylamine or related amine.
-
Solvent for cleaning (e.g., isopropanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residue. Clean with isopropanol and a lint-free wipe, allowing it to fully evaporate.
-
Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid amine sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard spectral range for analysis is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Perform peak picking to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with the expected values for the target molecule and potential alternatives.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.
-
Workflow for FTIR-Based Identification
The logical flow from sample preparation to structural confirmation is a critical aspect of reliable analysis.
Caption: Workflow for the identification of 3-(4-Isopropyl-piperazin-1-yl)-propylamine using FTIR spectroscopy.
Conclusion
FTIR spectroscopy stands as an indispensable tool for the structural elucidation of complex amines like 3-(4-Isopropyl-piperazin-1-yl)-propylamine. By carefully analyzing the presence of characteristic primary amine absorptions, the signature vibrations of the piperazine ring, and the crucial absence of a secondary amine N-H peak, researchers can confidently identify their target compound and differentiate it from structurally similar molecules. This guide provides the foundational knowledge and a systematic approach to leverage the power of FTIR in advancing research and development in the chemical and pharmaceutical sciences.
References
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]
-
ResearchGate. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) AcIm-Va, b N-propylamine[AcIm-Va]Br, c [AcIm-Va]Br@Py-Imine, d MCS, e [AcIm-Va]Br@Py-Imine@MCS and f [AcIm-Va]Br@Py-Imine-Cr@MCS. Retrieved from [Link]
-
Analytical Chemistry. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]
-
DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Isopropylamine - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of SBA/Pip and neat piperazine. Retrieved from [Link]
-
NIST WebBook. (n.d.). Piperazine compound with citric acid. Retrieved from [Link]
-
Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(3-aminopropyl)piperazine. Retrieved from [Link]
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A Comparative Guide to HPLC Method Development for the Purity Determination of 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Introduction
3-(4-Isopropyl-piperazin-1-yl)-propylamine is a diamine compound featuring a piperazine core, a structure of significant interest in medicinal chemistry due to its versatility as a privileged scaffold.[1][2] The purity of such compounds is a critical quality attribute, particularly when they are intended for use as active pharmaceutical ingredients (APIs) or key intermediates. Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities, which can arise from synthesis, degradation, or storage.[3][4][5]
The analytical challenge presented by 3-(4-Isopropyl-piperazin-1-yl)-propylamine lies in its physicochemical properties. As a diprotic base with two nitrogen atoms, it is highly polar and exists in a protonated, cationic state at low to neutral pH.[6][7] These characteristics often lead to poor retention and severe peak tailing on conventional reversed-phase high-performance liquid chromatography (RP-HPLC) columns due to strong interactions with residual silanol groups on the silica surface.[8]
This guide provides a systematic, in-depth comparison of three distinct HPLC method development strategies to overcome these challenges. We will explore the rationale behind each approach, present detailed experimental protocols, and compare their expected performance, providing researchers and drug development professionals with a practical framework for establishing a robust, reliable, and compliant purity method.
Analyte Characterization and Initial Considerations
A successful method development strategy begins with a thorough understanding of the analyte.
-
Structure: 3-(4-Isopropyl-piperazin-1-yl)-propylamine
-
pKa Values: Piperazine itself has two pKa values, approximately 5.4 and 9.7.[9] The alkyl substituents on our target molecule will slightly modify these values, but we can anticipate two distinct protonation states. This diprotic nature is central to chromatographic behavior.
-
Polarity: The presence of two amine functionalities makes the molecule highly polar (hydrophilic), predicting poor retention in standard reversed-phase chromatography.
-
UV Absorbance: The molecule lacks a significant chromophore, suggesting that UV detection will likely be limited to low wavelengths (e.g., 200-220 nm), which places constraints on mobile phase selection to minimize baseline noise.
Based on this profile, direct analysis on a standard C18 column is likely to fail. Our strategy must focus on enhancing retention and mitigating undesirable peak shapes.
The Method Development Workflow
A structured approach to method development is essential for efficiency and success. The process involves a screening phase to identify the most promising strategy, followed by an optimization phase to fine-tune the separation.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Strategies
We will compare three viable strategies for the purity analysis of our target compound.
Strategy A: High pH Reversed-Phase HPLC
-
Causality & Rationale: The primary issue with analyzing basic compounds like ours is their positive charge at typical acidic-to-neutral mobile phase pH. This charge leads to strong electrostatic interactions with negatively charged deprotonated silanols on the column's silica surface, causing peak tailing. By increasing the mobile phase pH to be at least two units above the analyte's pKa (e.g., pH > 11), the amine groups are deprotonated and rendered neutral. In this uncharged state, the molecule interacts with the stationary phase primarily through hydrophobic partitioning, leading to better retention and significantly improved peak symmetry.
-
Column Selection: This approach requires a pH-stable column, typically a hybrid-silica or specially bonded phase designed to resist dissolution at high pH. Standard silica columns will degrade rapidly under these conditions.
-
Expected Outcome: Good peak shape and potentially adequate retention, depending on the molecule's inherent hydrophobicity.
Strategy B: Ion-Pair Reversed-Phase (IP-RP-HPLC)
-
Causality & Rationale: This technique works at a lower pH (typically 2.5-4.5) where the analyte is positively charged. An "ion-pairing" reagent, which is a molecule with an opposite charge and a hydrophobic tail (e.g., an alkyl sulfonate like sodium heptanesulfonate), is added to the mobile phase.[10][11] Two mechanisms are proposed: 1) The ion-pair reagent forms a neutral, hydrophobic complex with the analyte in the mobile phase, which is then retained by the C18 column. 2) The hydrophobic tail of the ion-pair reagent adsorbs onto the stationary phase, effectively creating an in-situ ion-exchange surface that retains the positively charged analyte.[11][12]
-
Column Selection: A standard, high-quality L1 (C18) column can be used.
-
Expected Outcome: Often provides excellent retention and good peak shape for basic compounds. However, ion-pairing reagents can be slow to equilibrate, may contaminate the HPLC system, and are generally incompatible with mass spectrometry (MS).[13]
Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Causality & Rationale: HILIC is an ideal alternative for highly polar compounds that are poorly retained in reversed-phase mode.[14][15] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[16][17] A thin aqueous layer is adsorbed onto the stationary phase surface, and retention occurs through the partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer.[18]
-
Column Selection: A dedicated HILIC column (e.g., bare silica, amide-bonded).
-
Expected Outcome: Excellent retention for polar compounds. Sensitivity in MS is often enhanced due to the high organic content of the mobile phase.[18] However, equilibration times can be long, and it can be sensitive to the sample diluent composition.
Performance Comparison Summary
| Parameter | Strategy A: High pH RP-HPLC | Strategy B: Ion-Pair RP-HPLC | Strategy C: HILIC |
| Principle | Analyte neutralization | Ion-pair formation | Analyte partitioning into aqueous layer |
| Retention | Moderate to Good | Good to Excellent | Excellent for polar analytes |
| Peak Shape | Excellent | Good to Excellent | Good to Excellent |
| MS Compatibility | Good (with volatile buffers) | Poor | Excellent |
| Column Choice | pH-stable (e.g., Hybrid Silica) | Standard C18, C8 | Polar (Silica, Amide, Diol) |
| Key Advantage | Direct, clean approach | High retentivity on standard columns | Best for very polar compounds |
| Key Disadvantage | Requires specialized, costly column | System contamination, long equilibration | Sensitive to sample solvent, long equilibration |
Detailed Experimental Protocols
The following are detailed starting protocols for Strategy A and Strategy C, which are often preferred in modern labs due to their MS compatibility.
Protocol 1: High pH Reversed-Phase Method
-
Instrumentation: HPLC or UHPLC system with UV detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent pH-stable column).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 20.0 50 22.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Protocol 2: HILIC Method
-
Instrumentation: HPLC or UHPLC system with UV detector.
-
Column: Waters XBridge BEH Amide, 4.6 x 150 mm, 3.5 µm (or equivalent HILIC column).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Gradient Program:
Time (min) %B 0.0 2 20.0 40 22.0 40 22.1 2 | 30.0 | 2 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of 0.5 mg/mL. Note: The sample diluent should be as close as possible to the initial mobile phase composition to avoid peak distortion.
Method Optimization and System Suitability
Once a promising strategy is identified, the method must be optimized and system suitability criteria established, in line with pharmacopeial standards.[19]
-
Optimization: The gradient slope, flow rate, and temperature can be adjusted to improve the resolution between the main peak and any impurities. Recent revisions to USP General Chapter <621> provide harmonized guidelines on allowable adjustments to chromatographic conditions without requiring full revalidation.[20][21][22]
-
System Suitability Tests (SST): Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[23] Key parameters include:
-
Tailing Factor: For the main peak, should typically be ≤ 2.0.
-
Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.
-
Repeatability: The relative standard deviation (RSD) for peak area and retention time from replicate injections (e.g., n=5) should be ≤ 2.0%.
-
Caption: Logic diagram for method optimization.
Conclusion
Developing a purity method for a polar basic compound like 3-(4-Isopropyl-piperazin-1-yl)-propylamine requires a departure from standard reversed-phase protocols. While traditional ion-pairing chromatography offers a viable solution, modern approaches using high pH reversed-phase chromatography on robust, pH-stable columns or HILIC are often superior. They provide excellent chromatographic performance while maintaining compatibility with mass spectrometry, which is invaluable for impurity identification.
The choice between high pH RP-HPLC and HILIC will depend on the specific impurity profile and the polarity of the process-related impurities and degradants. A thorough screening of these strategies, as outlined in this guide, will enable the development of a scientifically sound, robust, and regulatory-compliant HPLC method for ensuring the quality and safety of the final product.
References
-
MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available from: [Link]
-
US Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. Available from: [Link]
-
International Council for Harmonisation (ICH). (2006, October 25). Impurities in new drug substances Q3A (R2). Available from: [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available from: [Link]
-
Food and Drug Administration (FDA). Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]
-
Chromatography Online. (2020, November 11). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Available from: [Link]
-
European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]
-
PubMed. (2010, March 15). HILIC methods in pharmaceutical analysis. Available from: [Link]
-
Agilent. Revisions per USP 621. Available from: [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available from: [Link]
-
Element Lab Solutions. USP 621 Changes. Available from: [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Available from: [Link]
-
Bentham Science Publishers. (2024, June 1). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Available from: [Link]
-
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
Taylor & Francis Online. Piperazines – Knowledge and References. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (2024, August 10). Hydrophilic Interaction Liquid Chromatography (Hilic). Available from: [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available from: [Link]
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Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Available from: [Link]
-
SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Available from: [Link]
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ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
Element Lab Solutions. HPLC Method Development Kit: Where to Start?. Available from: [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Available from: [Link]
-
Slideshare. Ion-pair chromatography .pptx. Available from: [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uregina.ca [uregina.ca]
- 10. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Ion-pair chromatography .pptx [slideshare.net]
- 13. welch-us.com [welch-us.com]
- 14. mdpi.com [mdpi.com]
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- 17. benthamdirect.com [benthamdirect.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. usp.org [usp.org]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
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- 23. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Mass Spectrometry Fragmentation of 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Part 1: Executive Summary & Structural Context
3-(4-Isopropyl-piperazin-1-yl)-propylamine is a critical intermediate scaffold often employed in the synthesis of GPCR ligands, kinase inhibitors, and psychoactive substances. In drug development, characterizing this moiety is essential because it frequently serves as a "linker" domain that modulates solubility and bioavailability.
This guide provides a detailed analysis of its fragmentation behavior under Electrospray Ionization (ESI-MS/MS). Unlike simple aliphatic amines, the presence of the piperazine ring coupled with an isopropyl group creates a unique competition between charge retention on the secondary amine, steric elimination of the isopropyl group, and ring-opening pathways.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 3-(4-propan-2-ylpiperazin-1-yl)propan-1-amine |
| Molecular Formula | C₁₀H₂₃N₃ |
| Monoisotopic Mass | 185.1892 Da |
| Precursor Ion [M+H]⁺ | 186.1965 m/z |
| Key Structural Features | Isopropyl (steric bulk), Piperazine (ring stability), Primary Amine (collision lability) |
Part 2: Experimental Protocol (ESI-MS/MS)
To achieve the fragmentation patterns described below, the following standardized protocol is recommended. This workflow ensures optimal ionization of the tri-basic system while preventing in-source decay.
Instrumentation Parameters (Q-TOF / Orbitrap)
-
Ionization Mode: ESI Positive (+)
-
Spray Voltage: 3.5 kV (Optimal for protonating the piperazine nitrogens)
-
Capillary Temperature: 275°C
-
Sheath Gas: 35 arb units; Aux Gas: 10 arb units
-
Collision Energy (HCD/CID): Stepped energy ramp (15, 30, 45 eV) is critical to observe both the labile isopropyl loss and the high-energy ring cleavages.
Workflow Diagram
Figure 1: Standardized workflow for ESI-MS/MS characterization of piperazine derivatives.
Part 3: Fragmentation Analysis & Mechanism
The fragmentation of [M+H]⁺ (m/z 186.20) is driven by the basicity of the piperazine nitrogens. The proton is mobile but tends to localize on the N4 nitrogen (bearing the isopropyl group) or the N1 nitrogen (bearing the propyl chain).
Primary Fragmentation Channels[1]
1. Loss of Ammonia (Neutral Loss: -17 Da)
-
Pathway: Charge localization on the primary amine of the propyl chain followed by inductive cleavage.
-
Fragment: m/z 169.17
-
Significance: This is a low-energy channel. High abundance at low collision energies (10-15 eV).
2. Loss of Isopropyl Group (Neutral Loss: -42 Da)
-
Pathway: A characteristic rearrangement where the isopropyl group is eliminated as propene (C₃H₆). This typically involves a hydrogen transfer to the piperazine nitrogen.[1]
-
Fragment: m/z 144.15
-
Mechanism: Charge-remote fragmentation or 1,2-elimination.
-
Diagnostic Value: Distinguishes this compound from methyl- or ethyl-piperazine analogs.
3. Piperazine Ring Cleavage (Diagnostic Fingerprint)
At higher collision energies (>30 eV), the piperazine ring undergoes internal scission.
-
m/z 127.12: Cleavage of the propyl-amine chain (C-N bond breakage), leaving the 1-isopropylpiperazine cation.
-
m/z 70.07: The classic piperazine ring fragment (C₄H₈N⁺). This is the "skeleton key" ion for unsubstituted or N-alkyl piperazines.
-
m/z 56.05: Further degradation of the ring (C₃H₆N⁺).
Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation tree for 3-(4-Isopropyl-piperazin-1-yl)-propylamine.
Part 4: Comparative Guide (Alternatives)
To validate your compound, compare its spectral signature against these common structural analogs.
| Feature | Target: Isopropyl-Analog | Alternative: Methyl-Analog | Alternative: Unsubstituted |
| Compound | 3-(4-Isopropyl-piperazin-1-yl)-propylamine | 3-(4-Methyl-piperazin-1-yl)-propylamine | 1-(3-Aminopropyl)piperazine |
| Precursor (m/z) | 186.20 | 158.17 | 144.15 |
| Key Neutral Loss | -42 Da (Propene) | -14 Da (Methylene - rare) | -17 Da (Ammonia) |
| Diagnostic Ion | m/z 144 (Unique) | m/z 158 (Stable M+) | m/z 101 (Ring+Chain) |
| Ring Fragment | m/z 70, 127 | m/z 70, 99 | m/z 44, 85 |
| Differentiation | Look for the 144 peak (Loss of isopropyl). | Methyl group is tightly bound; loss is unlikely. | No alkyl loss possible. |
Interpretation for Researchers
-
If you see m/z 144: You have confirmed the presence of the isopropyl group (distinctive neutral loss).
-
If you see only m/z 169: You are likely looking at the loss of ammonia, which is common to all propyl-amine derivatives, but does not confirm the N4-substitution.
-
If m/z 70 is the base peak: The energy was likely too high (>40 eV), obliterating the side-chain information. Lower the CE to 20 eV to see the diagnostic side-chain fragments.
Part 5: References
-
Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
-
BenchChem. (2025).[3][4][5] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
-
Thermo Scientific. 1-(3-Aminopropyl)-4-methylpiperazine Product Specifications.
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amines).
-
Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling (Piperazine derivatives).
Sources
A Comparative Guide to the Reactivity of 3-(4-Isopropyl-piperazin-1-yl)-propylamine and N-methyl piperazine
Introduction
In the landscape of modern synthetic and medicinal chemistry, piperazine derivatives serve as indispensable building blocks for a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to complex material science precursors.[1][2][3] The reactivity of these scaffolds is paramount, dictating their utility in synthetic routes and their interactions in biological systems. This guide provides an in-depth, objective comparison of the chemical reactivity of two distinct piperazine-containing amines: 3-(4-Isopropyl-piperazin-1-yl)-propylamine and N-methyl piperazine .
While both molecules share the core piperazine heterocycle, their differing N-substituents and appendages create a fascinating study in how structure dictates function. N-methyl piperazine is a common, relatively simple building block featuring both secondary and tertiary amine functionalities.[3][4] In contrast, 3-(4-Isopropyl-piperazin-1-yl)-propylamine is a more complex polyamine, presenting three distinct nitrogen environments: one primary and two tertiary.
This document moves beyond a simple datasheet comparison. We will dissect the structural nuances of each molecule—basicity, steric hindrance, and electronic effects—to build a predictive model of their reactivity. This analysis is supported by established chemical principles and culminates in a proposed experimental protocol for direct, quantitative comparison, designed to provide researchers with both theoretical grounding and a practical framework for their work.
Part 1: Structural and Physicochemical Analysis
A molecule's reactivity is fundamentally governed by the accessibility and electron density of its reactive sites. For amines, this translates to the interplay between the nitrogen lone pair's availability (basicity) and the physical space surrounding it (steric hindrance).
Molecular Architecture
The most salient difference lies in the type and number of amine groups available for reaction.
-
N-methyl piperazine (NMP) possesses two reactive nitrogen centers: one secondary (N-H) and one tertiary (N-CH₃).
-
3-(4-Isopropyl-piperazin-1-yl)-propylamine (IPPPA) features three nitrogen atoms: a primary amine (-NH₂) at the terminus of a flexible propyl chain, and two distinct tertiary amines within the piperazine ring—one bearing an isopropyl group and the other connected to the propyl chain.
Caption: Key reactive sites on NMP and IPPPA.
Basicity and Nucleophilicity
Basicity, the ability of the nitrogen lone pair to accept a proton, is a reliable proxy for nucleophilicity. It is quantified by the pKa of the conjugate acid (pKaH); a higher pKaH indicates a stronger base.[5][6]
-
N-methyl piperazine: The two nitrogen atoms have distinct basicities. The pKa values for NMP are approximately 9.09 for the secondary amine and 4.94 for the tertiary amine.[7][8] The secondary amine is significantly more basic because alkyl groups are electron-donating, increasing the electron density on the nitrogen. However, protonation of one nitrogen inductively decreases the basicity of the other. The secondary amine is the primary center of basicity and nucleophilicity.
-
-
Primary Amine (-NH₂): Alkylamines are strong bases.[6] This primary amine, insulated from the piperazine ring by a propyl chain, will have a pKaH comparable to similar primary amines, likely in the 10-11 range, making it the most basic and nucleophilic site on the molecule.
-
Tertiary Piperazine Amines: The N-propyl and N-isopropyl groups are both electron-donating. However, the N-isopropyl group is significantly bulkier. While tertiary amines are often less basic than secondary amines in aqueous solution due to solvation effects, they are still potent bases.[9] The basicity of these nitrogens will be lower than the primary amine.
-
Steric Hindrance
Steric hindrance refers to the slowing of chemical reactions due to the bulk of substituents near the reactive site.[10][11]
-
N-methyl piperazine: The secondary amine is relatively unencumbered, allowing good access for electrophiles. The methyl group on the tertiary amine offers minimal steric bulk.
-
3-(4-Isopropyl-piperazin-1-yl)-propylamine:
-
The primary amine is located at the end of a flexible three-carbon chain, making it highly accessible and minimizing steric hindrance from the bulky piperazine moiety.
-
The tertiary nitrogen bearing the isopropyl group is significantly more hindered than the N-methyl group in NMP. The branched isopropyl group presents a greater steric shield than a linear propyl group or a methyl group.[12][13] This steric bulk can influence not only its own reactivity (e.g., in protonation or coordination) but also the overall conformation of the piperazine ring.
-
| Feature | N-methyl piperazine | 3-(4-Isopropyl-piperazin-1-yl)-propylamine | Rationale |
| Molecular Formula | C₅H₁₂N₂ | C₁₀H₂₃N₃ | - |
| Molecular Weight | 100.16 g/mol | 185.31 g/mol | - |
| Primary Reactive Site | Secondary Amine (N-H) | Primary Amine (-NH₂) | The most basic and sterically accessible nucleophilic nitrogen. |
| pKa of Primary Site | ~9.09[7][8] | ~10-11 (Predicted) | Primary alkylamines are generally more basic than secondary amines in a heterocyclic ring. |
| Steric Profile | Low | Low (at primary amine); High (at N-isopropyl) | The primary amine's flexibility overcomes the bulk of the core. The N-isopropyl group is significantly larger than N-methyl.[10][13] |
| Potential for Di-substitution | No (at the secondary amine) | Yes (at the primary amine) | Primary amines have two N-H bonds available for substitution. |
Part 2: Comparative Reactivity in Key Organic Transformations
Based on the structural analysis, we can predict how these two molecules will behave in common synthetic reactions.
Acylation and Sulfonylation
These reactions involve the attack of the nucleophilic amine on an electrophilic carbonyl (e.g., from an acid chloride or anhydride) or sulfonyl group.
-
N-methyl piperazine: Will react selectively and cleanly at the more nucleophilic and sterically accessible secondary amine to form a stable amide or sulfonamide. The reaction stops after mono-acylation.
-
3-(4-Isopropyl-piperazin-1-yl)-propylamine: The primary amine will be the exclusive site of reaction under standard conditions. Its high nucleophilicity and accessibility make it far more reactive than the hindered tertiary amines. It is important to note that, unlike NMP, IPPPA can potentially undergo di-acylation if excess acylating agent is used, though the second acylation would be significantly slower due to the deactivating effect of the first amide group.
Prediction: In a competitive reaction with a limiting amount of acylating agent, IPPPA will be consumed faster than NMP due to the higher intrinsic basicity and comparable steric accessibility of its primary amine.
Caption: Predicted relative rates of acylation.
Nucleophilic Alkylation
In reactions with alkyl halides (Sₙ2 reaction), both steric hindrance and nucleophilicity are critical.
-
N-methyl piperazine: The secondary amine readily undergoes N-alkylation.[14] Over-alkylation to form a quaternary ammonium salt is possible but often controllable.
-
3-(4-Isopropyl-piperazin-1-yl)-propylamine: The primary amine is highly susceptible to alkylation. A significant challenge with this substrate is controlling the extent of alkylation. It can easily proceed to form secondary and tertiary amines, and ultimately a quaternary ammonium salt, leading to a mixture of products unless carefully controlled.
Prediction: The initial rate of alkylation will be faster for IPPPA. However, NMP offers superior selectivity for mono-alkylation, making it a more predictable building block for creating di-substituted piperazines. The synthesis of unsymmetrical N,N'-disubstituted piperazines often requires careful reaction control or protecting group strategies to avoid bis-alkylation.[1]
Part 3: Experimental Protocol for Reactivity Assessment
To empirically validate the predicted reactivity, a competitive acylation experiment can be performed. This protocol is designed as a self-validating system where the relative consumption of reactants directly reflects their inherent reactivity under identical conditions.
Objective:
To quantitatively determine the relative reactivity of N-methyl piperazine and 3-(4-Isopropyl-piperazin-1-yl)-propylamine towards a common electrophile, acetyl chloride.
Materials & Equipment:
-
N-methyl piperazine (NMP), >99% purity
-
3-(4-Isopropyl-piperazin-1-yl)-propylamine (IPPPA), >99% purity
-
Acetyl Chloride, >99% purity
-
Triethylamine (TEA), anhydrous, >99%
-
Dichloromethane (DCM), anhydrous
-
Internal Standard (e.g., Dodecane)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Workflow Diagram:
Caption: Workflow for the competitive acylation experiment.
Step-by-Step Methodology:
-
Preparation:
-
Prepare 0.1 M stock solutions of NMP, IPPPA, and dodecane (internal standard) in anhydrous DCM.
-
Rationale: Using stock solutions ensures accurate dispensing of small quantities. Dodecane is a non-reactive hydrocarbon that serves as a reference point for quantification in GC-MS analysis.
-
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of the 0.1 M NMP solution (1 mmol) and 10 mL of the 0.1 M IPPPA solution (1 mmol).
-
Add triethylamine (0.153 mL, 1.1 mmol, 1.1 eq). Rationale: TEA is a non-nucleophilic base used to scavenge the HCl byproduct of the acylation, preventing protonation of the reactant amines which would render them non-nucleophilic.
-
Add 1 mL of the 0.1 M dodecane solution.
-
Cool the flask to 0°C in an ice bath.
-
-
Reaction Initiation and Monitoring:
-
While stirring vigorously, add a solution of acetyl chloride (35 µL, 0.5 mmol, 0.5 eq) in 2 mL of DCM dropwise over 1 minute.
-
Rationale: Using a limiting amount of the electrophile (0.5 eq relative to the total amine content) ensures the reaction is competitive. The faster-reacting amine will be consumed preferentially.
-
Immediately after addition (t=0), withdraw a 0.5 mL aliquot and quench it in a vial containing 0.5 mL of methanol. The methanol rapidly consumes any remaining acetyl chloride.
-
Withdraw and quench subsequent 0.5 mL aliquots at t = 2, 5, 10, and 30 minutes.
-
-
Analysis:
-
Analyze each quenched aliquot by GC-MS.
-
Using the internal standard for calibration, determine the concentration of the remaining NMP and IPPPA at each time point.
-
Confirm the identity of the two expected products: N-acetyl-N'-methylpiperazine and N-acetyl-3-(4-isopropyl-piperazin-1-yl)-propylamine.
-
Expected Outcome and Interpretation:
A plot of amine concentration versus time will show a faster decay for IPPPA compared to NMP, confirming its higher reactivity. The relative rates can be calculated from the initial slopes of the concentration curves. This quantitative data provides definitive experimental evidence to support the theoretical predictions.
Conclusion and Application
The reactivity of piperazine-based amines is a nuanced interplay of basicity and steric effects. This guide demonstrates that:
-
3-(4-Isopropyl-piperazin-1-yl)-propylamine (IPPPA) is predicted to be the more reactive nucleophile due to its sterically accessible and highly basic primary amine group. Its primary utility lies in applications where rapid, high-yield functionalization at a primary amine is desired, though control over the degree of substitution is a key consideration.
-
N-methyl piperazine (NMP) offers more controlled reactivity. Its secondary amine is a reliable nucleophile that allows for clean, selective mono-functionalization, making it an ideal choice for building well-defined, unsymmetrically disubstituted piperazine structures.
For researchers and drug development professionals, the choice between these two reagents is not about which is "better," but which is "fitter" for the specific synthetic purpose. IPPPA is the tool for attaching a flexible, polyamine tether, while NMP is the precision instrument for building a core scaffold. Understanding these fundamental differences, grounded in chemical principles and verifiable through straightforward experimentation, is key to efficient and successful molecular design.
References
-
ChemBK. (2025, August 19). N-Methyl piperazine. Retrieved from [Link]
-
ResearchGate. (2015). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. Retrieved from [Link]
-
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2015, February 20). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Retrieved from [Link]
-
University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]
- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
-
Molbase. (2020, October 16). N-Methylpiperazine Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Retrieved from [Link]
- Google Patents. (n.d.). CN104387340B - A kind of method for preparing N methyl piperazines and its catalyst.
-
OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
PubMed. (2011, December 28). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. Retrieved from [Link]
-
PubMed. (2006, March 15). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
-
Royal Society of Chemistry. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]
-
MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
- Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
Quora. (2023, February 15). What is the basicity order of ethyl amine methyl amine and propyl amine?. Retrieved from [Link]
-
OpenStax. (n.d.). 12.3 Basicity of Amines – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Molport. (n.d.). 3-[4-(3-AMINOPROPYL)PIPERAZIN-1-YL]PROPAN-1-AMINE. Retrieved from [Link]
-
EPA CompTox Dashboard. (n.d.). 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine. Retrieved from [Link]
-
PMC. (n.d.). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. Retrieved from [Link]
-
NIST WebBook. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Gas Chromatography (GC) Retention Times of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Gas Chromatography (GC) retention times for various piperazine derivatives. As a Senior Application Scientist, my goal is to offer not just data, but a comprehensive understanding of the factors influencing the separation of these compounds, enabling you to optimize your analytical methods and interpret your results with confidence. We will delve into the causality behind experimental choices, from sample preparation and derivatization to the selection of GC parameters, ensuring a robust and self-validating analytical approach.
The Critical Role of Gas Chromatography in Piperazine Analysis
Piperazine and its derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of applications, from pharmaceuticals to industrial chemicals. In the realm of drug development and forensic science, accurate identification and quantification of these compounds are paramount. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), stands as a powerful and widely adopted technique for this purpose due to its high resolution and sensitivity.[1]
However, the inherent basicity and polarity of the secondary amine group in the piperazine ring can lead to poor peak shape and tailing during GC analysis. To overcome this, derivatization is often a necessary step to improve the volatility and chromatographic behavior of these analytes. This guide will explore the impact of derivatization on retention times and provide a comparative analysis of various piperazine derivatives.
Understanding the Elution Order: Structure-Retention Relationships
The retention time of a compound in GC is fundamentally governed by its partitioning between the stationary phase of the GC column and the mobile carrier gas. For piperazine derivatives, the elution order is primarily influenced by two key factors:
-
Volatility: Compounds with lower boiling points (higher volatility) will spend more time in the gas phase and thus elute earlier. The size and polarity of the substituents on the piperazine ring significantly impact volatility.
-
Interaction with the Stationary Phase: The polarity of the stationary phase plays a crucial role. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), are commonly used. On these columns, less polar compounds will have weaker interactions and elute faster.
A study on disubstituted piperazine analogues demonstrated that the elution order is often determined by the position of substitution on the aromatic ring.[2] For example, with a methoxybenzyl substituent, the 2-isomer elutes before the 3-isomer, and the 4-isomer elutes last.[2] This is attributed to steric hindrance, where substituents in the ortho (2-) position can shield the piperazine nitrogen, reducing its interaction with the stationary phase and leading to a shorter retention time.
The Necessity of Derivatization: Enhancing Chromatographic Performance
Direct analysis of underivatized piperazine derivatives can be challenging due to their polarity, which often results in tailing peaks and poor sensitivity. Derivatization chemically modifies the analyte to make it more suitable for GC analysis. The most common approach for piperazines is acylation , which involves replacing the active hydrogen on the secondary amine with an acyl group.
This process offers several advantages:
-
Increased Volatility: The resulting derivatives are more volatile, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1]
-
Improved Peak Shape: Derivatization reduces the compound's polarity, minimizing interactions with active sites on the column and leading to sharper, more symmetrical peaks.
-
Enhanced Sensitivity: The use of fluorinated acylating reagents, such as Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA), can significantly increase the sensitivity of detection, especially with an Electron Capture Detector (ECD).[3][4]
The following diagram illustrates the general workflow for the GC analysis of piperazine derivatives, including the crucial derivatization step.
Caption: Experimental workflow for the GC-MS analysis of piperazine derivatives.
Comparative Analysis of Retention Times
The following table presents a comparison of GC retention times for several common piperazine derivatives, both with and without derivatization. The data is compiled from a study that utilized a specific set of GC-MS conditions, providing a direct and objective comparison.[5]
| Compound | Abbreviation | Retention Time (min) - No Derivatization | Retention Time (min) - After Silylation |
| 1-Benzylpiperazine | BZP | 4.454 | 5.733 |
| 1-(3-Trifluoromethylphenyl)piperazine | TFMPP | 4.647 | 5.905 |
| 1-(3-Chlorophenyl)piperazine | mCPP | 6.045 | 7.283 |
| 1-(4-Methoxyphenyl)piperazine | MeOPP | 6.143 | 7.370 |
| 1-(3,4-Methylenedioxybenzyl)piperazine | MDBP | 6.866 | 8.039 |
Analysis of the Data:
-
Effect of Derivatization: As expected, the retention times for all compounds increased after silylation. This is because the addition of the trimethylsilyl (TMS) group increases the molecular weight of the analyte, which generally leads to a longer retention time, even though volatility is improved.
-
Elution Order without Derivatization: The elution order of the underivatized compounds appears to be influenced by a combination of polarity and molecular weight. BZP, being relatively non-polar, elutes first. The halogenated derivatives (TFMPP and mCPP) elute next, followed by the more polar methoxy- and methylenedioxy-substituted compounds.
-
Elution Order with Derivatization: The elution order remains the same after derivatization, indicating that the fundamental structural differences between the molecules continue to dictate their chromatographic behavior under these conditions.
It is important to note that absolute retention times can vary between different instruments and laboratories, even when using the same method.[6] Therefore, the use of retention indices (RI) is often recommended for more robust compound identification.[7][8]
Experimental Protocols
To ensure the reproducibility and validity of your results, it is crucial to follow a well-defined experimental protocol. Below are detailed, step-by-step methodologies for the analysis of piperazine derivatives by GC-MS, including a common derivatization procedure.
Sample Preparation (General Procedure)
The choice of sample preparation method will depend on the matrix. For solid samples like powders or tablets, a simple dissolution in a suitable solvent such as methanol is often sufficient.[1] For biological matrices like urine or plasma, an extraction step is necessary to remove interferences.
Liquid-Liquid Extraction (LLE) for Biological Samples:
-
To 1 mL of the biological sample, add an appropriate internal standard.
-
Adjust the pH to approximately 10-11 using a suitable buffer (e.g., sodium carbonate-bicarbonate).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol (Acylation with TFAA)
This protocol describes a common method for the derivatization of piperazines using trifluoroacetic anhydride (TFAA).[9]
-
To the dried residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
After incubation, allow the sample to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.
The following diagram outlines the key steps in the TFAA derivatization process.
Caption: Step-by-step TFAA derivatization protocol.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized piperazine compounds. These should be optimized for the specific instrument being used.[1][6]
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp 1: 10°C/min to 150°C, hold for 5 min.
-
Ramp 2: 7.5°C/min to 300°C, hold for 2 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis (e.g., m/z 50-550) and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the gas chromatographic analysis of piperazine derivatives, with a focus on comparative retention times. The importance of derivatization, particularly acylation, in improving chromatographic performance has been highlighted, and detailed experimental protocols have been provided. The presented data and discussion on structure-retention relationships offer valuable insights for method development and optimization.
As new piperazine derivatives continue to emerge, particularly in the context of designer drugs, the development of robust and reliable analytical methods remains a critical area of research. Future work should focus on expanding the library of retention time and mass spectral data for a wider range of these compounds, as well as exploring new derivatization reagents and advanced GC techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), for the analysis of complex mixtures.
References
-
Dal Cason, T. A. (2008). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 53(3), 659-670. [Link]
-
Regis Technologies, Inc. (n.d.). GC Derivatization. [Link]
-
Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. [Link]
-
Scribd. (n.d.). 4 Derivatization GC-HPLC PDF. [Link]
-
Kacprzak, K., & Adamowicz, P. (2018). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 114, 274-287. [Link]
-
Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568. [Link]
-
Archer, R. P. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2(5), 589-597. [Link]
-
Chen, J., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of forensic sciences, 66(2), 654–663. [Link]
-
Scribd. (n.d.). Appendix G - Derivatization in GC MS | PDF. [Link]
-
Boumrah, Y., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Egyptian Journal of Forensic Sciences, 4(3), 75-84. [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]
-
Reddy, B. C., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, an Indian Journal, 10(7), 450-455. [Link]
-
Wilde, M. J., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry, 29, 100424. [Link]
-
Dal Cason, T. A. (2010). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences, 55(5), 1263-1273. [Link]
-
Li, Y., & Dorsey, J. G. (1995). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. Journal of Chromatography A, 704(1), 69-81. [Link]
-
Zenkevich, I. G. (2025). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Experimental and Reference Data. Preprints.org. [Link]
-
Wei, R., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1603, 335-345. [Link]
-
da Silva, A. F., et al. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Chemosensors, 9(8), 224. [Link]
-
Oreate AI. (2026, January 8). Understanding the Order of Elution in Gas Chromatography. Oreate AI Blog. [Link]
-
Sane, R. T., et al. (1996). A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1141–1144. [Link]
-
Reddy, B. C., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. [Link]
-
Marriott, P., & Bizzo, H. (2024, December 10). Identifying and Rectifying the Misuse of Retention Indices in GC. LCGC International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material [academia.edu]
- 6. scholars.direct [scholars.direct]
- 7. preprints.org [preprints.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Structural Characterization of 3-(4-Isopropyl-piperazin-1-yl)-propylamine Salts
Content Type: Technical Comparison Guide Subject: CAS 4553-26-8 | Salt Selection & Solid-State Analysis Audience: Pharmaceutical Scientists, Process Chemists, and Crystallographers
Executive Summary: The Salt Selection Imperative
3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS: 4553-26-8) is a critical diamine building block used in the synthesis of GPCR ligands, antifungal agents, and kinase inhibitors. As a free base, this molecule typically exists as a viscous oil or low-melting solid, presenting significant challenges in handling, purification, and oxidative stability.
This guide objectively compares the structural characteristics of its primary salt forms—Hydrochloride (HCl) , Fumarate , and Oxalate . While the HCl salt is the industry standard for solubility, alternative organic anions (Fumarate, Maleate) often offer superior crystallinity and non-hygroscopic profiles essential for GMP intermediates.
Quick Comparison: Salt Performance Matrix
| Feature | Hydrochloride (HCl) | Fumarate | Oxalate |
| Crystallinity | High (Often needles) | High (Block/Prism) | Very High (Plates) |
| Hygroscopicity | High (Deliquescent potential) | Low to Moderate | Low |
| Solubility (Aq) | Excellent (>100 mg/mL) | Moderate | Low |
| Purification Utility | Moderate (Occlusion risk) | High (Rejects impurities) | High (Analytical Standard) |
| Primary Use | Final Formulation | Stable Intermediate | Purification/Identification |
Structural Characterization & Causality
Protonation Dynamics and Stoichiometry
The molecule features three potential protonation sites:
-
Primary Amine (N1): Highest basicity (pKa ~10.2).
-
Piperazine N4 (Isopropyl-sub): Moderate basicity (pKa ~8.5).
-
Piperazine N1 (Internal): Lowest basicity due to inductive effects.
Expert Insight: In 1:1 stoichiometry, protonation occurs almost exclusively at the primary amine. However, using excess acid (e.g., 2.0 eq of HCl) drives protonation at the Piperazine N4, forming a dihydrochloride. This impacts the crystal lattice energy; the dihydrochloride often forms a tighter lattice but increases the hygroscopic burden due to the high chloride content.
Comparative Analysis of Salt Forms
A. Hydrochloride Salts (Mono- vs. Di-)
-
Mechanism: The small chloride ion allows for dense packing but facilitates water uptake via hydrogen bonding networks (
). -
Experimental Observation: PXRD patterns of the HCl salt often show broad peaks if the salt is not fully dried, indicating amorphous content or hydrate formation.
-
Recommendation: Use for aqueous solubility enhancement.[1] Requires rigorous drying (vacuum/P2O5).
B. Fumarate Salts
-
Mechanism: Fumaric acid (dicarboxylic) can bridge two molecules of the base, forming a 2:1 (Base:Acid) salt, or form a 1:1 salt with hydrogen-bonded chains.
-
Experimental Observation: Fumarates of propyl-piperazine derivatives typically crystallize in centrosymmetric space groups (e.g.,
), driven by strong intermolecular hydrogen bonds between the carboxylate and the protonated primary amine. -
Recommendation: Ideal for solid-state storage. The increased molecular weight and lattice energy significantly reduce vapor pressure and oxidation risk.
C. Oxalate Salts
-
Mechanism: Oxalic acid forms highly crystalline salts due to its rigidity and high acidity (pKa1 ~1.2).
-
Experimental Observation: Often yields large, well-defined crystals suitable for Single Crystal XRD (SC-XRD).
-
Recommendation: Use strictly for purification of the crude intermediate. Oxalates are generally toxic and must be cleaved (free-based) before the final API synthesis step.
Experimental Protocols
Protocol 1: Rational Salt Screening Workflow
Objective: Identify the optimal crystalline form for scale-up.
-
Preparation: Dissolve 10 mmol of free base in 5 volumes of solvent (EtOH or IPA).
-
Acid Addition: Add acid (HCl in dioxane, Fumaric acid solid, Oxalic acid dihydrate) at 1.05 eq.
-
Crystallization: Heat to 60°C, then cool slowly to 4°C at a rate of 5°C/hour.
-
Harvest: Filter and wash with cold MTBE.
Protocol 2: Structural Confirmation via NMR
Objective: Confirm stoichiometry and protonation site.
-
Solvent: DMSO-d6 (D2O can cause H/D exchange, obscuring amine protons).
-
Key Signal: Look for the downfield shift of the methylene protons adjacent to the primary amine (
-CH2).-
Free Base:
~2.5 ppm. -
Salt:
~2.8–3.0 ppm.
-
-
Integration: Compare the integral of the acid counter-ion peak (e.g., fumarate alkene singlet ~6.5 ppm) to the isopropyl methyl doublet (~1.0 ppm) to determine the Base:Acid ratio.
Protocol 3: Thermal Stability (DSC/TGA)
Objective: Distinguish solvates from polymorphs.
-
TGA: Heating rate 10°C/min. Weight loss <100°C indicates surface water or solvate.
-
DSC: Look for a sharp endotherm (melting). A broad endotherm followed by an exotherm suggests a phase transition or recrystallization of an amorphous phase.
Visualizing the Characterization Logic
The following diagram illustrates the decision matrix for characterizing these salts, distinguishing between routine identification and in-depth solid-state analysis.
Caption: Workflow for the structural validation of propyl-piperazine salts, prioritizing crystallinity and stoichiometric confirmation.
Molecular Interaction Pathway
Understanding why certain salts are chosen requires visualizing the interaction network. The diagram below maps the protonation cascade and its effect on lattice stability.
Caption: Protonation pathway demonstrating the selectivity between mono- and di-salts based on acid stoichiometry.
References
-
Marvanova, P. et al. (2016).[2] Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Link
- Relevance: Provides the foundational NMR and IR protocols for determining protonation sites in piperazine-propylamine deriv
-
Łażewska, D. et al. (2021). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. Link
- Relevance: Offers detailed crystallographic data (SC-XRD)
-
BenchChem Technical Support. (2025). General Salt Screening Protocol for Piperazine Derivatives. Link
- Relevance: Standard industrial workflow for solubility and salt screening of basic amines.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Relevance: The authoritative text on salt selection principles (cited for pKa and counter-ion selection logic).
Sources
Elemental analysis benchmarks for 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Elemental Analysis Benchmarks & Purity Validation: 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Executive Summary: The "Invisible" Variable in Synthesis
3-(4-Isopropyl-piperazin-1-yl)-propylamine (CAS: 4553-26-8) is a critical diamine linker often employed in the synthesis of urological therapeutics (e.g., Naftopidil analogs) and multi-target kinase inhibitors.[1] While its secondary and primary amine functionalities make it a versatile nucleophile, they also render it highly susceptible to environmental degradation—specifically hygroscopicity and carbamylation (reaction with atmospheric CO₂).[1]
This guide establishes the Elemental Analysis (EA) benchmarks for this compound, comparing combustion analysis against alternative validation methods (qNMR, HPLC). It provides a self-validating protocol to distinguish between "wet" samples, degraded carbonates, and high-purity intermediates.[1]
The Gold Standard: Theoretical Benchmarks
For any batch of 3-(4-Isopropyl-piperazin-1-yl)-propylamine to be considered "Synthesis Grade," it must align with the theoretical mass fractions derived from its molecular formula, C₁₀H₂₃N₃ .[1]
Table 1: Theoretical Elemental Composition (Benchmark)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptance Range (±0.4%) |
| Carbon (C) | 10 | 12.011 | 120.11 | 64.81% | 64.41% – 65.21% |
| Hydrogen (H) | 23 | 1.008 | 23.18 | 12.51% | 12.11% – 12.91% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 22.68% | 22.28% – 23.08% |
| Total | 185.31 g/mol | 100.00% |
Critical Insight: A deviation of >0.4% in Nitrogen is the primary indicator of unreacted piperazine starting material, while deviations in Carbon often signal solvent entrapment or carbonate formation.
Comparative Analysis: EA vs. Alternative Techniques
Why rely on Elemental Analysis when NMR and HPLC exist? The table below objectively compares EA against high-resolution alternatives for this specific amine class.
Table 2: Performance Comparison of Validation Methods
| Feature | Elemental Analysis (Combustion) | Quantitative NMR (qNMR) | HPLC-MS (Reverse Phase) |
| Primary Detection | Bulk Purity (C, H, N ratios) | Structural Identity & Molar Ratio | Specific Impurity Profiling |
| Sensitivity to Water | High (Directly affects %H, dilutes %C/N) | Low (Water peak is distinct) | Low (Elutes in void volume) |
| Sensitivity to Salts | High (Detects inorganic salts via ash/residue) | Low (Salts often invisible) | Moderate (Depends on detector) |
| Throughput Cost | Low (~$15-30/sample) | High (Deuterated solvents, instrument time) | Medium (Solvents, columns) |
| Blind Spot | Cannot identify which impurity is present (e.g., isomer).[1] | Integration errors; relaxation time limits. | Lack of UV chromophore in aliphatic amines reduces sensitivity. |
| Verdict | Best for Batch Release. Confirms "Total Composition" and dryness. | Best for Structure. Confirms connectivity. | Best for Trace Analysis. Detects specific byproducts.[1] |
Diagnostic Interpretation of EA Data
When your EA results deviate from the benchmark, the direction of the error reveals the contaminant. Use this logic flow to diagnose the issue.
-
Scenario A: Low %C, Low %N, High %H
-
Diagnosis:Hygroscopic Water Absorption. The sample has absorbed atmospheric moisture, diluting the carbon/nitrogen mass while artificially inflating hydrogen.
-
-
Scenario B: Low %C, Low %N, Normal %H
-
Diagnosis:Inorganic Contamination. Silica gel or sodium sulfate from the drying process is present. These do not burn, effectively diluting the sample mass.
-
-
Scenario C: Low %C, High %N
-
Diagnosis:Piperazine Contamination. Excess 1-isopropylpiperazine (C₇H₁₆N₂, %N = 21.8%) or other amine-rich precursors are present.[1]
-
-
Scenario D: Variable %C, Low %N
-
Diagnosis:Carbamate Formation. Reaction with CO₂ forms a carbamate salt, altering the C/N ratio and often leading to erratic combustion.
-
Experimental Protocol: Handling Hygroscopic Amines
Objective: Obtain accurate EA data for 3-(4-Isopropyl-piperazin-1-yl)-propylamine by mitigating atmospheric interference.
Materials:
-
Sample: >10 mg of oily amine or low-melting solid.[1]
-
Capsules: Pre-tared Aluminum or Tin capsules (hermetically sealable).
-
Desiccant: P₂O₅ (Phosphorus Pentoxide) or High-vacuum line.[1]
-
Standard: Acetanilide (calibration).[1]
Step-by-Step Workflow:
-
Pre-Drying (Crucial):
-
The amine is likely an oil or low-melting solid.[1] Place the open vial in a vacuum desiccator over P₂O₅ for 12 hours at room temperature.
-
Why? Removes surface moisture that skews %H. Do not heat aggressively, as volatile amines can be lost.
-
-
Inert Weighing:
-
Best Practice: Perform weighing inside a glovebox under N₂ or Ar atmosphere.
-
Alternative: If a glovebox is unavailable, use a "rapid-weigh" technique. Tare the capsule, add the droplet of amine, and immediately crimp/seal the capsule cold-weld (using a micro-press) to prevent CO₂ absorption.
-
-
Combustion Parameters:
-
Set the furnace temperature to >980°C.
-
Ensure an oxygen boost (10-15 mL) is programmed to ensure complete combustion of the piperazine ring, which can be refractory.[1]
-
-
Self-Validation Step:
Visualization: Purity Validation Logic Flow
The following diagram illustrates the decision-making process for validating the compound based on EA results.
Figure 1: Decision tree for interpreting Elemental Analysis data and selecting the appropriate purification method.
References
-
PubChem. Compound Summary for CID 4553-26-8: 3-(4-Isopropyl-piperazin-1-yl)-propylamine. National Library of Medicine. Available at: [Link][1]
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. Available at: [Link][1]
-
Thompson, M. (2008).[1] CHN Analysis: A Guide for the Synthetic Chemist. Royal Society of Chemistry, Analytical Methods Committee. Available at: [Link]
Sources
Safety Operating Guide
3-(4-Isopropyl-piperazin-1-yl)-propylamine proper disposal procedures
Standard Operating Procedure: Proper Disposal and Handling of 3-(4-Isopropylpiperazin-1-yl)propan-1-amine
As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of complex organic amines. 3-(4-Isopropylpiperazin-1-yl)propan-1-amine (CAS: 4553-26-8 for the free base; 2804137-67-3 for the trihydrochloride salt) is a highly versatile building block utilized extensively in drug development. However, its structural motifs—a primary alkylamine coupled with a substituted piperazine ring—impart specific chemical reactivities and environmental hazards that dictate strict, non-negotiable disposal protocols.
This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, grounded in mechanistic chemistry and current Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.
Chemical Profile & Hazard Causality
Before executing any disposal protocol, laboratory personnel must understand why this chemical behaves the way it does. The presence of three sp³-hybridized nitrogen atoms in 3-(4-Isopropylpiperazin-1-yl)propan-1-amine makes it a strong, nucleophilic organic base.
-
Exothermic Reactivity: The nitrogen lone pairs rapidly accept protons from acids. Mixing this amine with strong or oxidizing acids (e.g., sulfuric or nitric acid) results in a highly exothermic neutralization reaction. This rapid protonation releases significant hydration energy, which can lead to localized boiling, dangerous splashing, or even delayed explosive decomposition[1][2].
-
Aquatic Toxicity & EPA Regulations: Piperazine derivatives are considered "pseudo-persistent" in aquatic environments. They are not readily biodegradable, possess the potential to bioaccumulate, and can cause long-term adverse effects on aquatic ecosystems[3][4]. Consequently, the EPA's Pharmaceutical Hazardous Waste Rule strictly prohibits the sewering (drain disposal) of such hazardous pharmaceutical wastes to protect drinking water and aquatic life[5][6].
Table 1: Quantitative Chemical & Disposal Data
| Property | Value |
| Compound Name | 3-(4-Isopropylpiperazin-1-yl)propan-1-amine |
| CAS Number | 4553-26-8 (Base) / 2804137-67-3 (Trihydrochloride Salt) |
| Molecular Weight | 185.31 g/mol (Base) |
| Primary Hazard Class | Corrosive (Amine), Irritant |
| Target Waste Stream | Aqueous Basic Waste / Non-Halogenated Organic |
| Incompatible Materials | Strong Acids, Oxidizing Agents, Acid Chlorides |
Operational Disposal Plan (Step-by-Step)
To ensure laboratory safety and regulatory compliance, follow this validated workflow for disposing of 3-(4-Isopropylpiperazin-1-yl)propan-1-amine waste. This protocol is designed to be self-validating: each step contains a verification check before proceeding[7].
Step 1: Waste Segregation & Compatibility Verification
-
Action: Identify the solvent matrix of your waste. If dissolved in organic solvents (e.g., methanol, ethyl acetate), designate it as "Non-Halogenated Organic Waste." If in a high-pH aqueous solution, designate it as "Aqueous Basic Waste."
-
Validation Check:CRITICAL. Verify that the target waste container contains NO acidic waste. Mixing this amine with acidic waste streams will trigger a dangerous exothermic reaction[1]. Use pH test strips on aqueous waste streams prior to mixing if the container's history is uncertain.
Step 2: Containerization
-
Action: Transfer the waste into a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or glass container. Do not use metal containers, as aqueous amine solutions can corrode certain metals over time.
-
Validation Check: Ensure the container is filled to a maximum of 90% capacity. This 10% headspace is a mandatory safety buffer to allow for vapor expansion and prevent pressure-induced ruptures[7].
Step 3: RCRA-Compliant Labeling
-
Action: Label the container immediately with the full chemical name: "Waste 3-(4-Isopropylpiperazin-1-yl)propan-1-amine" along with the specific solvents used. Do not use chemical abbreviations or structural acronyms.
-
Validation Check: Ensure the "Corrosive" and "Toxic" hazard indicators are clearly marked on the label[7].
Step 4: Storage and Institutional Pickup
-
Action: Store the sealed container in a designated, ventilated secondary containment bin away from any acid storage areas. Submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department.
Chemical Waste Segregation & Disposal Logic for Amine Compounds.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.
Step 1: Isolate and Ventilate Evacuate non-essential personnel from the immediate area. Ensure the laboratory fume hood is operating at maximum exhaust capacity to capture volatile amine vapors.
Step 2: Personal Protective Equipment (PPE) Don heavy-duty nitrile gloves (amines can degrade thin latex rapidly), chemical splash goggles, and a flame-resistant lab coat[7].
Step 3: Containment and Absorption Do NOT use water to flush the spill. Flushing hazardous pharmaceuticals down the drain violates EPA sewering bans and introduces persistent contaminants into the water supply[5][6]. Instead, cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill kit specifically designed for caustics.
Step 4: Collection and Decontamination Using non-sparking tools, scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container. Wash the affected surface with a mild, dilute detergent solution (strictly avoiding strong acids to prevent localized exotherms), and absorb the washings into the same waste container.
Step-by-Step Emergency Spill Response Workflow for Amine Derivatives.
References
-
PBA Health. "How Will the EPA's New Hazardous Waste Rules Affect Your Pharmacy?" PBA Health. Available at:[Link]
-
Republic Services. "Pharmaceutical Waste Management: The Final Pharmaceutical Rule." Republic Services. Available at:[Link]
-
Das, S., et al. "Emerging Contaminants in the Aquatic Environment: Fate, Occurrence, Impacts, and Toxicity." ACS ES&T Water. Available at:[Link]
-
ACS Chemical Health & Safety. "Lessons Learned from a Delayed Exothermic Decomposition: Amine Neutralizations with Strong, Oxidizing Acids." ACS Publications. Available at:[Link]
-
Jasperse, C. "Reactions of Amines: Mechanism." Minnesota State University Moorhead. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How Will the EPA’s New Hazardous Waste Rules Affect Your Pharmacy? [pbahealth.com]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Personal Protective Equipment for Handling 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Executive Summary
3-(4-Isopropyl-piperazin-1-yl)-propylamine is a bifunctional intermediate combining a primary amine tail with a lipophilic piperazine core. This structural combination presents a dual-hazard profile: immediate corrosivity (due to the primary amine) and delayed sensitization (due to the piperazine moiety).
Effective protection requires a "Defense-in-Depth" strategy that prioritizes barrier integrity against alkaline hydrolysis and prevents inhalation of sensitizing vapors. This guide outlines the mandatory PPE and operational protocols required to handle this compound with zero exposure.[1][2][3]
Part 1: The Science of Protection (Hazard Causality)
To select the correct PPE, one must understand the molecular mechanism of injury. This compound attacks biological tissue through two distinct pathways:
-
Alkaline Hydrolysis (Corrosivity): The propyl-amine tail possesses a lone pair of electrons on the nitrogen, making it a strong nucleophile. Upon contact with skin or eyes, it triggers saponification , rapidly breaking down fatty acid esters in cell membranes. Unlike acid burns, which form a protective eschar, amine burns liquefy tissue, allowing the chemical to penetrate deeper until neutralized.
-
Implication: Thin latex or vinyl gloves are permeable to aliphatic amines; they offer zero protection.
-
-
Haptenization (Sensitization): Piperazine derivatives are notorious respiratory and skin sensitizers. They act as haptens, binding to body proteins (like serum albumin) to form immunogenic complexes.
-
Implication: Exposure may cause no immediate pain but can trigger life-threatening anaphylaxis or occupational asthma upon future exposure. Respiratory protection is non-negotiable.
-
Part 2: PPE Selection Matrix
The following specifications are based on permeation data for aliphatic amines and piperazine derivatives.
| Protection Zone | Recommended Equipment | Technical Specification | Rationale |
| Hand (Splash) | Double Nitrile | Minimum 5 mil (0.12 mm) outer / 4 mil inner. | Nitrile provides fair splash resistance but degrades upon prolonged amine contact. Double gloving creates a sacrificial outer layer. |
| Hand (Immersion) | Laminate / Butyl | Ansell Silver Shield® or Butyl Rubber (>0.5 mm). | Aliphatic amines can permeate nitrile in <15 mins. Laminate films offer >480 min breakthrough time. |
| Eye & Face | Goggles + Shield | Indirect-vented chemical goggles AND 8-inch face shield. | Strict Requirement. Amine vapors can bypass safety glasses, causing corneal edema ("blue haze" vision) and permanent scarring. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 80–100 fpm). | Primary containment is essential.[4] |
| Respiratory (Backup) | Full-Face Respirator | NIOSH/EN 14387 Type K (Ammonia/Amine) or ABEK filter. | Use if working outside a hood (e.g., spill cleanup). Standard organic vapor (OV) cartridges may have short service life for amines. |
| Body | Barrier Lab Coat | Poly-coated or Tyvek® sleeves/apron. | Standard cotton coats absorb amines, keeping the corrosive agent against the skin. |
Part 3: Operational Workflow
The following diagram illustrates the critical decision points and safety barriers for a standard synthesis or aliquot workflow.
Figure 1: Operational workflow emphasizing the "Active Handling Phase" where exposure risk is highest.
Part 4: Step-by-Step Handling Protocol
Preparation (The "Clean" Phase)
-
Engineering Check: Verify fume hood operation. Clear the deck of unnecessary clutter to prevent "knock-over" accidents.
-
Neutralization Prep: Prepare a beaker of dilute citric acid (10%) or weak acetic acid. This is your immediate decon solution for tools, not skin.
-
Glove Layering: Don inner nitrile gloves (bright color preferred, e.g., orange) and outer nitrile gloves (standard blue/purple). This color contrast helps identify tears immediately.
Active Handling
-
Vessel Opening: Open the container only inside the hood. If the cap is stuck, do not apply force that could cause a splash; use a strap wrench.
-
Transfer:
-
Avoid using glass syringes with metal needles if possible, as amines can sometimes seize ground glass or corrode specific metals over time. Use positive-displacement pipettes or disposable plasticware.
-
The "Drop" Rule: Never lift the pipette tip over the lip of the container without a catch-tray underneath. Amine drops are viscous and can trail.
-
-
Weighing: If weighing a solid/paste, use an anti-static gun if available. If liquid, weigh by difference inside a closed vial to prevent vapor release.
Decontamination & Doffing[5]
-
Tool Decon: Immediately wipe down spatulas or pipette exteriors with the citric acid solution before removing them from the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull). Treat these gloves as solid hazardous waste.
-
Inspection: Inspect inner gloves for any discoloration.[5] If clean, proceed to remove eye protection.
Part 5: Emergency Response & Disposal
Exposure Response[1][2][7][8]
-
Skin Contact:
-
Eye Contact:
-
Immediate Action: Use an eyewash station for 15 minutes minimum , holding eyelids open. Time is critical to prevent corneal opacification.
-
-
Inhalation:
-
Move to fresh air immediately. If wheezing occurs (sensitization sign), medical evaluation is mandatory.
-
Waste Disposal[1][2][7][8]
-
Segregation: Do not mix with acidic waste streams (exothermic reaction risk) or oxidizing agents (fire risk).[6]
-
Labeling: Clearly label waste containers as "Corrosive - Basic - Amine / Sensitizer."
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers due to potential corrosion.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Respiratory Protection (1910.134).[8][Link]
-
PubChem. (2025). Compound Summary: 1-Isopropylpiperazine (Structural Analog). National Library of Medicine. [Link]
Sources
- 1. opcw.org [opcw.org]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. questron.ca [questron.ca]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
